molecular formula C₁₃H₇D₁₀NO₂ B1160816 D-threo-Ritalinic Acid-d10

D-threo-Ritalinic Acid-d10

Cat. No.: B1160816
M. Wt: 229.34
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-threo-Ritalinic Acid-d10 is a stable, heavy isotope-labeled analog of ritalinic acid, featuring ten deuterium atoms. This compound serves as a crucial internal standard in quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, for the accurate determination of its non-labeled counterpart and the parent drug, methylphenidate . Ritalinic acid (RA) is the primary, inactive metabolite of methylphenidate (Ritalin®), a central nervous system stimulant used primarily to treat Attention-Deficit/Hyperactivity Disorder (ADHD) . The deactivation of methylphenidate is mediated by carboxylesterase 1 (CES1) in the liver, which hydrolyzes the drug into ritalinic acid . The use of a deuterated standard like this compound is essential in forensic and clinical toxicology, as well as in pharmacokinetic studies, to account for variability during sample preparation and instrument analysis, thereby ensuring precise and reliable quantification . This high level of accuracy is vital for studying the pharmacodynamics and pharmacokinetics (PD/PK) of methylphenidate, especially given the substantial individual variation in clinical response, which can be influenced by genetic variants in the CES1 enzyme . Applications for this certified reference material include drug metabolism investigations, substance abuse toxicology casework, and advanced pharmacogenetic research. This product is strictly for research use only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C₁₃H₇D₁₀NO₂

Molecular Weight

229.34

Synonyms

(αR,2R)-α-Phenyl-2-piperidineacetic Acid-d10;  d-Ritalinic Acid-d10; 

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Isotopic Purity of D-threo-Ritalinic Acid-d10

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Isotopic Purity

D-threo-Ritalinic Acid-d10 is the deuterium-labeled analog of D-threo-Ritalinic Acid, the primary urinary metabolite of the psychostimulant drug methylphenidate (commonly known as Ritalin®)[1][2][3]. As a stable-isotope-labeled internal standard (SIL-IS), it is indispensable for quantitative bioanalytical assays, particularly those employing liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS)[1][2]. Its function is to mimic the analyte of interest (the unlabeled ritalinic acid) through extraction, chromatography, and ionization, thereby correcting for variations in sample preparation and instrument response.

The accuracy and reliability of these quantitative methods are fundamentally dependent on the isotopic purity of the SIL-IS. Isotopic purity refers to the proportion of molecules in a sample that contain the desired number of deuterium atoms (in this case, ten). The presence of molecules with fewer than ten deuterium atoms (d0 to d9 isotopologues) can lead to analytical interference and compromise the integrity of the results. Therefore, a rigorous, multi-faceted approach to verifying the isotopic purity of this compound is not merely a quality control measure but a prerequisite for sound scientific and regulatory outcomes.

This guide provides an in-depth framework for the comprehensive analysis of the isotopic purity of this compound, grounded in the principles of orthogonal analytical techniques and self-validating protocols.

Understanding Isotopic Purity vs. Isotopic Enrichment

It is crucial to distinguish between two key terms:

  • Isotopic Enrichment: This refers to the percentage of deuterium at a specific labeled position within the molecule[4]. For instance, if a starting material has 99% deuterium enrichment, there is a 99% probability of finding a deuterium atom at any given labeled site.

  • Isotopic Purity (or Species Abundance): This refers to the percentage of the entire population of molecules that has the specified isotopic composition[4].

A high isotopic enrichment in the starting materials does not guarantee 100% isotopic purity in the final d10 product. Due to the statistical nature of the labeling process, it is practically impossible to synthesize a compound with 100% isotopic purity[4]. The final product will inevitably contain a distribution of isotopologues (d9, d8, etc.), which must be accurately characterized and quantified.

A Self-Validating System: Orthogonal Analytical Approaches

To ensure the highest degree of confidence in the isotopic purity assessment, a dual-methodology approach is imperative. Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy serve as orthogonal techniques, providing complementary information that, when combined, creates a self-validating system for characterization[5].

  • Mass Spectrometry (MS) excels at providing a detailed profile of the isotopic distribution, quantifying the relative abundance of each isotopologue (d0 through d10).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy is unparalleled for confirming the specific sites of deuterium incorporation and providing a highly accurate measure of overall isotopic enrichment[4][6].

The results from both techniques must be congruent to establish a trustworthy and authoritative characterization of the material.

G cluster_0 Isotopic Purity Assessment Workflow Sample This compound Sample MS Mass Spectrometry (LC-HRMS) Sample->MS NMR NMR Spectroscopy (¹H & ²H) Sample->NMR MS_Data Isotopic Distribution (d0-d10 Abundance) MS->MS_Data NMR_Data Deuteration Sites & Enrichment NMR->NMR_Data Validation Data Congruence Check MS_Data->Validation NMR_Data->Validation CoA Certificate of Analysis (CoA) Validation->CoA

Caption: A self-validating workflow for isotopic purity determination.

Methodology I: High-Resolution Mass Spectrometry (HRMS)

Electrospray ionization high-resolution mass spectrometry (ESI-HRMS), often coupled with ultra-performance liquid chromatography (UPLC-HRMS), is a powerful technique for determining isotopic purity. It is rapid, highly sensitive, and requires minimal sample consumption[7][8].

Experimental Protocol: LC-HRMS for Isotopic Distribution
  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL.

    • Perform a serial dilution to a final concentration of ~1 µg/mL using the initial mobile phase composition.

  • Instrumentation & Conditions:

    • LC System: UPLC system capable of gradient elution.

    • Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm) is suitable.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A shallow gradient appropriate to elute and resolve ritalinic acid from potential impurities.

    • Mass Spectrometer: A high-resolution instrument (e.g., Orbitrap or TOF) capable of >60,000 resolution to clearly resolve the isotopic peaks.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Acquisition Mode: Full scan MS over a relevant m/z range (e.g., m/z 200-250).

  • Data Analysis & Calculation:

    • Extract the ion chromatogram for the [M+H]⁺ ion of the d10 species.

    • From the corresponding mass spectrum, identify the isotopic cluster, which includes the monoisotopic peak for the unlabeled compound (d0) up to the fully labeled (d10) species.

    • Integrate the peak area or intensity for each isotopologue (Id0, Id1, ..., Id10).

    • Calculate the isotopic purity using the following formula:

      • Isotopic Purity (%) = (Id10 / Σ(Id0 to Id10)) * 100

Data Presentation & Interpretation

The quantitative data should be summarized in a clear, tabular format.

IsotopologueTheoretical m/z [M+H]⁺Observed Intensity (Arbitrary Units)Relative Abundance (%)
d0 (Unlabeled)220.1332Not Detected<0.01
............
d8228.183515,0000.15
d9229.18981,200,00012.00
d10 230.1961 8,785,000 87.85

Causality: The use of HRMS is critical. It ensures that the measured masses can be confidently assigned to the correct isotopologues, distinguishing them from potential isobaric interferences. The chromatographic separation step (UPLC) ensures that the analysis is performed on a purified component, free from non-isomeric impurities that could interfere with the mass spectrum[7].

Methodology II: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides orthogonal data to MS by confirming the location of the deuterium labels and quantifying the level of deuteration at each site[6][9]. Proton NMR (¹H NMR) is exceptionally precise for measuring the small amounts of residual hydrogen in a highly deuterated sample[4].

Experimental Protocol: ¹H NMR for Isotopic Enrichment
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound and a known internal standard (e.g., maleic acid) into an NMR tube.

    • Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or MeOD) that does not have signals overlapping with the analyte.

  • Instrumentation & Acquisition:

    • Spectrometer: A high-field NMR spectrometer (≥400 MHz) is recommended for optimal signal dispersion and sensitivity.

    • Experiment: A standard quantitative ¹H NMR (qNMR) experiment.

    • Key Parameters: Ensure a sufficient relaxation delay (D1 ≥ 5 * T1 of the slowest relaxing proton) to allow for full magnetization recovery, which is critical for accurate quantification. A calibrated 90° pulse should be used.

  • Data Analysis & Interpretation:

    • Integrate the area of a well-resolved signal from the internal standard.

    • Integrate the areas of the residual, non-deuterated proton signals in the this compound spectrum.

    • By comparing the integrals of the residual proton signals to the integral of the known internal standard, the overall percentage of residual hydrogen can be determined.

    • The isotopic enrichment is then calculated as:

      • Isotopic Enrichment (%) = 100 - (% Residual Hydrogen)

Trustworthiness: The use of a certified quantitative internal standard and strict adherence to qNMR principles (e.g., ensuring full relaxation) makes this a self-validating system. The result provides an independent, highly accurate measure of the total deuterium content, which must align with the distribution profile obtained from MS. For example, if ¹H NMR indicates 98% overall deuteration, the weighted average of the MS isotopologue distribution should also approximate 98%.

G cluster_1 Orthogonal Method Validation MS MS Result: Isotopic Distribution Comparison Compare Weighted Average (MS) vs. Direct Value (NMR) MS->Comparison NMR NMR Result: Overall Enrichment NMR->Comparison Conclusion Consistent? (Yes/No) Comparison->Conclusion Pass High Confidence in Purity Conclusion->Pass Yes Fail Investigate Discrepancy Conclusion->Fail No

Caption: Logical relationship for validating isotopic purity data.

Conclusion: Ensuring Data Integrity

The characterization of this compound is a non-negotiable aspect of its use as an internal standard in regulated and research environments[4]. A superficial assessment is insufficient. By employing an orthogonal, self-validating workflow that combines the strengths of high-resolution mass spectrometry and quantitative NMR spectroscopy, researchers can establish an authoritative and trustworthy value for isotopic purity. This rigorous approach ensures batch-to-batch consistency, meets stringent regulatory expectations, and ultimately underpins the validity of the quantitative data generated using this critical analytical standard.

References

  • Zhang, Q., et al. (2023). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry, 37(S1), e9453. Available at: [Link]

  • ResearchGate. (2022). Rapid characterization of isotopic purity of deuterium‐labeled organic compounds and monitoring of hydrogen–deuterium exchange reaction using electrospray ionization‐high‐resolution mass spectrometry. Available at: [Link]

  • Concert Pharmaceuticals. (n.d.). Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. Available at: [Link]

  • Wikipedia. (n.d.). Isotopic labeling. Available at: [Link]

  • Royal Society of Chemistry. (2018). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods. Available at: [Link]

  • Cerilliant. (n.d.). (±)-threo-Ritalinic acid-D10 HCl. Available at: [Link]

  • SLS Ireland. (n.d.). THREO-RITALINIC ACID-D10 HCL. Available at: [Link]

  • Multichem Exports. (n.d.). D-Threo-Ritalinic acid International Distributor. Available at: [Link]

  • Wyss, S., et al. (2013). Preparation and Structural Analysis of (±)-threo-ritalinic Acid. Acta Crystallographica Section C, 69(Pt 11), 1225-8. Available at: [Link]

Sources

Core Principles for Maintaining the Integrity of D-threo-Ritalinic Acid-d10 as an Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Isotopic and Chemical Stability

D-threo-Ritalinic Acid-d10 is the primary, inactive, deuterated metabolite of d-threo-methylphenidate, a widely prescribed central nervous system stimulant.[1][2] In the fields of clinical toxicology, forensic analysis, and pharmacokinetic studies, its role as an internal standard for mass spectrometry-based assays is indispensable. The fundamental premise of using a stable isotope-labeled (SIL) internal standard is that it behaves chemically and physically identically to the analyte of interest through extraction, derivatization, and chromatographic separation, correcting for variability in sample processing and instrument response.[3][4]

This guide provides a detailed examination of the factors governing the stability of this compound and outlines robust protocols for its storage and handling. Adherence to these principles is not merely a matter of best practice; it is a prerequisite for generating accurate, reproducible, and legally defensible analytical data.

Physicochemical Profile and Inherent Stability Characteristics

To understand how to store this compound, we must first appreciate its molecular structure. It features a piperidine ring, a phenyl group, and a carboxylic acid moiety. The "d10" designation indicates that ten hydrogen atoms have been replaced with deuterium.

  • Deuterium Label Stability: The deuterium atoms in commercially available standards are strategically placed on aliphatic and aromatic carbons, which form highly stable carbon-deuterium (C-D) bonds.[5] These bonds are stronger than carbon-hydrogen (C-H) bonds, making the isotopic label resistant to back-exchange under typical analytical conditions.[5] It is crucial to avoid conditions of extreme pH or temperature that could potentially compromise this stability.[6]

  • Chemical Stability: The molecule's susceptibility to degradation is primarily linked to the carboxylic acid and the secondary amine of the piperidine ring. Potential degradation pathways include oxidation and decarboxylation, particularly if exposed to heat, light, or reactive reagents. The compound is often supplied as a hydrochloride (HCl) salt, which enhances the stability of the amine group.[1]

  • Hygroscopicity: In its solid form, this compound can be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[7] Water absorption can act as a medium for chemical degradation and will alter the compound's mass, leading to significant errors in the preparation of stock solutions.

Recommended Storage and Handling Protocols

The primary goal of any storage protocol is to mitigate the environmental factors that can induce degradation: temperature, moisture, and light. Recommendations vary slightly based on whether the standard is in solid form or a prepared solution.

Solid Form

For the crystalline or powdered form of this compound, long-term stability is maximized by addressing its hygroscopic nature.

  • Temperature: Store at 2-8°C in a refrigerator.[7]

  • Atmosphere: Crucially, the material should be stored under an inert atmosphere (e.g., argon or nitrogen) to displace oxygen and moisture.[5][7]

  • Container: Use a tightly sealed, desiccated container. Before opening, the container must be allowed to equilibrate to ambient laboratory temperature to prevent condensation from forming on the cold solid.

Solution Form

Most commercially available standards are provided as solutions, typically in methanol.[1] These require frozen storage to arrest chemical and physical degradation processes.

  • Long-Term Storage: The consensus recommendation from major suppliers is to store solutions frozen, at or below -20°C.[1][2][8] At -20°C, stability for at least five years has been noted for the parent compound, and similar long-term stability is expected for the metabolite.[8]

  • Short-Term Storage (Working Solutions): If aliquots are used frequently, they may be stored refrigerated (2-8°C) for short periods. However, stability studies on the non-deuterated form show that even at 4°C, stability is limited to approximately one week.[9][10] Therefore, for any non-working day, frozen storage is the most prudent choice.

  • Aliquoting: Upon receiving a new standard, it is imperative to aliquot the solution into smaller, single-use volumes. This practice minimizes the number of freeze-thaw cycles the bulk of the standard is subjected to and reduces the risk of solvent evaporation and contamination.

Data Summary: Storage Conditions
FormRecommended TemperatureAtmosphereKey Considerations
Solid 2-8°C[7]Inert Gas (Argon/Nitrogen)[7]Hygroscopic; allow to warm to room temp before opening.
Solution (Stock) ≤ -20°C (Freeze)[1][2][8]As suppliedAliquot into single-use vials to avoid freeze-thaw cycles.
Solution (Working) ≤ -20°C for >24h; 2-8°C for <1 weekTightly sealedMinimize time at bench temperature.

Causality of Degradation: Key Environmental Factors

Understanding why certain conditions are detrimental is key to fostering a culture of quality in the laboratory.

  • Temperature: Thermal energy accelerates the rate of all chemical reactions. Stability studies of methylphenidate and ritalinic acid in blood demonstrate this principle clearly. At room temperature (~25°C), significant degradation of the parent drug and a corresponding increase in ritalinic acid occur within 24 hours.[9][10] At an elevated temperature of 35°C, this degradation is even more rapid.[9][10] Freezing the samples to -20°C effectively halts this process, preserving the analytes for at least five months.[9][10] This provides a strong, evidence-based rationale for the sub-zero storage of this compound solutions.

  • Light: Photodegradation is a potential risk for many organic molecules. While specific photostability data for ritalinic acid is not widely published, general best practice dictates storing standards in amber vials or in the dark to prevent light-induced degradation.[5] This is a mandatory component of stress testing under regulatory guidelines.[11][12]

  • pH: The stability of the carboxylic acid and piperidine ring can be pH-dependent. Extreme pH conditions in unbuffered aqueous solutions could potentially catalyze hydrolysis or other reactions. When preparing aqueous quality control (QC) samples, ensure the matrix is buffered within a stable pH range (typically pH 4-8).

Self-Validating System: In-House Stability Verification Protocol

The supplier's Certificate of Analysis (CoA) guarantees the quality of the standard upon arrival, but its stability within your specific laboratory conditions and matrices must be verified.[13][14] Implementing a routine stability testing protocol is a self-validating system that ensures data integrity over the course of a study.[4][15]

Experimental Protocol: Stability Assessment of this compound in a Biological Matrix

This protocol outlines the key experiments needed to confirm the stability of your internal standard.

1. Preparation of QC Samples:

  • Prepare a fresh stock solution of your primary analyte (non-deuterated ritalinic acid).
  • Prepare a working solution of the this compound internal standard (IS) at the concentration used in your analytical method.
  • Using a representative blank biological matrix (e.g., plasma, urine), prepare a minimum of five replicates of low and high concentration QC samples by spiking with the analyte.
  • Add the IS working solution to all QC samples.
  • Process a baseline set (T=0) of low and high QCs immediately according to your validated sample preparation method (e.g., protein precipitation, SPE).

2. Stability Tests:

  • Freeze-Thaw Stability: Store the remaining QC replicates at your intended long-term storage temperature (e.g., -80°C). Over three consecutive days, remove the samples, allow them to thaw completely at room temperature, and then refreeze them. After the third cycle, process and analyze the samples.[3]
  • Short-Term (Bench-Top) Stability: Thaw a set of QC replicates and leave them on the laboratory bench for a period that mimics your typical sample handling time (e.g., 4, 8, or 24 hours). After the designated time, process and analyze them.[3]
  • Long-Term Stability: Store QC replicates at the intended storage temperature. At predefined intervals (e.g., 1, 3, 6, and 12 months), retrieve a set of samples, process, and analyze them.[3][15]

3. Data Analysis and Acceptance Criteria:

  • Analyze the samples using a validated LC-MS/MS method.
  • Calculate the mean concentration of the analyte in the stability-tested samples.
  • The standard is considered stable if the mean concentration of the tested samples is within ±15% of the baseline (T=0) concentration.[4]
Visualization: Stability Verification Workflow

G cluster_prep 1. Sample Preparation cluster_stress 2. Stability Stress Conditions cluster_analysis 3. Analysis & Evaluation Prep_Stock Prepare Analyte Stock & IS Working Solution Prep_QC Spike Blank Matrix to create Low & High QCs Prep_Stock->Prep_QC Prep_Base Process & Analyze Baseline (T=0) QCs Prep_QC->Prep_Base FT_Stress Freeze-Thaw Stability (3 Cycles) Prep_QC->FT_Stress BT_Stress Bench-Top Stability (4-24h at RT) Prep_QC->BT_Stress LT_Stress Long-Term Stability (1-12 months at -80°C) Prep_QC->LT_Stress Evaluation Compare to Baseline (Acceptance: within ±15%) Prep_Base->Evaluation Baseline Data Analysis Process & Analyze Stressed QCs via Validated LC-MS/MS FT_Stress->Analysis BT_Stress->Analysis LT_Stress->Analysis Analysis->Evaluation Stability Data

Caption: Workflow for in-house verification of internal standard stability.

Potential Degradation Pathways and Analytical Considerations

While this compound is stable under proper storage, a robust, stability-indicating analytical method should be able to separate the parent compound from potential degradants. The primary "formation" pathway is the de-esterification of its parent drug, methylphenidate.[16] Further degradation of ritalinic acid itself could involve oxidation of the piperidine ring or other reactions.

Visualization: Formation and Potential Degradation

G MPHd10 Methylphenidate-d10 RAd10 This compound (Internal Standard) MPHd10->RAd10 De-esterification (Metabolism) Degradants Potential Oxidative Degradants RAd10->Degradants Forced Degradation (e.g., Oxidation, Light, Heat)

Caption: Formation and hypothetical degradation of Ritalinic Acid-d10.

Conclusion

The integrity of this compound as an internal standard is paramount for the accuracy of quantitative bioanalysis. Its stability is not an inherent constant but is conditional upon meticulous handling and storage. The core principles are unambiguous: for long-term stability, solid material should be kept refrigerated under an inert, dry atmosphere, while solutions must be aliquoted and stored frozen at or below -20°C. By implementing the self-validating stability protocols outlined in this guide, researchers and scientists can ensure the continued viability of their standards, thereby upholding the highest levels of scientific integrity and producing data that is both reliable and defensible.

References

  • Cerilliant. (n.d.). (±)-threo-Ritalinic acid-D10 HCl | Certified Solutions Standards. Retrieved from [Link]

  • Multichem Exports. (n.d.). D-Threo-Ritalinic acid International Distributor. Retrieved from [Link]

  • BioPharma Consulting Group. (2025, May 30). Stability Testing Strategies for Working Standards. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). DL-threo-Ritalinic Acid-d10. Retrieved from [Link]

  • PharmaCompass. (n.d.). D-Threo-Ritalinic Acid HCl. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube. Retrieved from [Link]

  • SLS Ireland. (n.d.). THREO-RITALINIC ACID-D10 HCL. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

  • International Atomic Energy Agency. (2019, March 1). Stability and uptake of methylphenidate and ritalinic acid in nine-spine stickleback (Pungitius pungitius) and water louse (Asellus aquaticus). Retrieved from [Link]

  • Brodin, T., Fick, J., Jonsson, M., & Klaminder, J. (2019). Stability and uptake of methylphenidate and ritalinic acid in nine-spine stickleback (Pungitius pungitius) and water louse (Asellus aquaticus). Environmental Science and Pollution Research International, 26(9), 9371–9378. Retrieved from [Link]

  • Gu, S., et al. (n.d.). Mass Balance and Metabolic Pathway Following Oral Administration of [14C]-Serdexmethylphenidate, a Novel Prodrug of d-Methylphenidate. Retrieved from [Link]

  • Bishop, J. R., & Flegel, R. (2021). Short- and Long-Term Stability of Methylphenidate and Its Metabolites in Blood. Journal of Analytical Toxicology, 45(8), 903–910. Retrieved from [Link]

  • O'Neill, J. (2022, June 26). Stability Protocols: Road Maps to Success. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

  • Quasar Instruments. (n.d.). (±)-threo-Ritalinic acid-D10 HCl, 100 µg/mL (as free base) (Ambient). Retrieved from [Link]

  • Bishop, J. R., & Flegel, R. (2021). Short- and Long-Term Stability of Methylphenidate and Its Metabolites in Blood. Journal of Analytical Toxicology, 45(8), 903–910. Retrieved from [Link]

  • European Medicines Agency. (2023, July 13). Guideline on stability testing: stability testing of existing active substances and related finished products. Retrieved from [Link]

  • World Health Organization. (n.d.). Annex 2: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Ritalinic acid – Knowledge and References. Retrieved from [Link]

  • Majchrzak, M., et al. (2017). Bacterial isolates degrading ritalinic acid-human metabolite of neuro enhancer methylphenidate. New Biotechnology, 39(Pt B), 166–173. Retrieved from [Link]

  • Bajaj, S., Singla, D., & Sakhuja, N. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 2(3), 129-138. Retrieved from [Link]

  • de Moraes, M. C., et al. (2017). Determination of Enantiomeric Methylphenidate in Human Plasma by High Performance Liquid Chromatography. Journal of the Chilean Chemical Society, 62(2), 3462-3466. Retrieved from [Link]

  • Dinis-Oliveira, R. J. (2016). Metabolomics of Methylphenidate and Ethylphenidate: Implications in Pharmacological and Toxicological Effects. Current Drug Metabolism, 17(9), 832-839. Retrieved from [Link]

  • Google Patents. (2011). US20110130569A1 - Process for the Preparation of d-threo-Ritalinic Acid Hydrochloride by Resolution of dl-threo-Ritalinic Acid Using Chiral Carboxylic Acid.

Sources

A Technical Guide to the Application of D-threo-Ritalinic Acid-d10 in Bioanalytical Research

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of D-threo-Ritalinic Acid-d10, a critical internal standard for the quantitative analysis of methylphenidate and its primary metabolite, ritalinic acid. As the d-threo-enantiomer of methylphenidate is the pharmacologically active form, the use of a stereospecific and stable isotope-labeled internal standard is paramount for accurate pharmacokinetic, toxicological, and clinical research. This document will delve into the selection of a suitable supplier, best practices for handling and storage, and detailed protocols for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis.

The Role and Significance of this compound in Methylphenidate Research

Methylphenidate (MPH), widely known by trade names such as Ritalin®, is a first-line treatment for Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy.[1] It possesses two chiral centers, resulting in four stereoisomers. The therapeutic effects are primarily attributed to the d-threo-enantiomer of methylphenidate.[2] The primary metabolic pathway of methylphenidate is de-esterification to ritalinic acid (RA), which is pharmacologically inactive.[3] Given the stereoselective metabolism and pharmacological activity, it is crucial to employ enantioselective analytical methods to accurately characterize the pharmacokinetics and pharmacodynamics of methylphenidate.[4]

This compound serves as an ideal internal standard for the quantification of d-threo-ritalinic acid and, by extension, for monitoring the metabolism of d-threo-methylphenidate. Its deuterated nature ensures that it co-elutes with the unlabeled analyte under most chromatographic conditions and experiences similar ionization effects in the mass spectrometer, thereby correcting for variability in sample preparation and instrument response.[5]

Selecting a Reputable Supplier for Research-Grade this compound

The integrity of analytical data is fundamentally dependent on the quality of the reference standards used. When sourcing this compound, researchers should prioritize suppliers who provide comprehensive documentation and demonstrate a commitment to quality control.

Key Supplier Evaluation Criteria:

  • Certificate of Analysis (CoA): A detailed CoA is non-negotiable. It should include the compound's identity, purity (typically determined by HPLC or GC), isotopic enrichment, concentration, and storage conditions.[2][6]

  • Certified Reference Material (CRM): Suppliers offering the compound as a CRM provide an additional level of assurance, as these materials are produced under stringent manufacturing and testing protocols. Cerilliant, a brand of MilliporeSigma (formerly Supelco), is a notable provider of (±)-threo-Ritalinic acid-D10 HCl as a certified reference material.[7]

  • Documentation and Support: Reputable suppliers will readily provide Safety Data Sheets (SDS) and technical support to address any questions regarding the handling, storage, and use of the standard.

  • Product Format: this compound is typically supplied as a solution in a certified organic solvent, such as methanol, at a specified concentration (e.g., 100 µg/mL).[7] This format is convenient for preparing stock and working solutions.

Table 1: Comparison of Potential Suppliers

Supplier/BrandProduct NameFormatCertificationNoteworthy Features
Cerilliant (MilliporeSigma/Supelco) (±)-threo-Ritalinic acid-D10 HCl100 µg/mL in MethanolCertified Reference MaterialWidely cited in literature, comprehensive CoA.[7][8]
Santa Cruz Biotechnology D-threo-Ritalinic AcidPowderResearch GradeOffers the non-deuterated compound, useful for method development.[9]
Multichem Exports D-Threo-Ritalinic acidPowderProvides CoA with shipment.Offers bulk quantities.[2]

Handling, Storage, and Solution Preparation

Proper handling and storage are critical to maintain the integrity and stability of this compound.

  • Storage: The recommended storage condition is typically freezing (-20°C).[10] Long-term storage at this temperature minimizes degradation.

  • Handling: Allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture. Use calibrated pipettes for accurate preparation of stock and working solutions.

  • Stock and Working Solutions: Prepare stock solutions in a suitable organic solvent, such as methanol or acetonitrile.[1] From the stock solution, create a series of working solutions for spiking into calibration standards and quality control (QC) samples. The internal standard working solution should be prepared at a fixed concentration that yields a robust signal in the mass spectrometer.[1]

Bioanalytical Workflow: Quantification of D-threo-Ritalinic Acid in Biological Matrices

The following section outlines a comprehensive workflow for the analysis of d-threo-ritalinic acid in biological samples, such as plasma or urine, using this compound as an internal standard. This workflow is a synthesis of methodologies reported in peer-reviewed literature.[11][12][13]

Sample Preparation

The goal of sample preparation is to extract the analyte and internal standard from the biological matrix while minimizing interferences that can cause matrix effects.[10]

Protocol 1: Protein Precipitation (for Plasma/Blood)

  • To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample, calibrator, or QC sample.[1]

  • Add 10 µL of the this compound internal standard working solution.

  • Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.[1]

  • Vortex vigorously for 1 minute.[1]

  • Centrifuge at >10,000 x g for 10 minutes at 4°C.[1]

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.[1]

Protocol 2: Solid-Phase Extraction (SPE) (for Urine or Cleaner Extracts)

  • To 1 mL of urine, add 10 µL of the this compound internal standard working solution and vortex.[1]

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the sample onto the conditioned SPE cartridge.[1]

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol to remove interferences.[14]

  • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.[14]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.[15]

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (Plasma, Urine, etc.) add_is Spike with This compound Internal Standard sample->add_is extraction Extraction (Protein Precipitation or SPE) add_is->extraction cleanup Evaporation & Reconstitution extraction->cleanup injection Injection into LC-MS/MS System cleanup->injection separation Chiral Chromatographic Separation injection->separation detection Tandem Mass Spectrometry Detection separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Concentration Calculation calibration->quantification

Caption: Bioanalytical workflow for ritalinic acid quantification.

LC-MS/MS Analysis

Chromatographic Separation:

Chiral separation is essential to distinguish between the d- and l-enantiomers of ritalinic acid. A chiral stationary phase is required for this purpose.

  • Column: A Chiral-AGP column (100 x 4.0 mm, 5 µm) or a similar column with a vancomycin-based chiral selector is often used.[9][16]

  • Mobile Phase: An isocratic or gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or ammonium formate with formic acid) and an organic modifier (e.g., methanol or acetonitrile) is typically employed.[13]

  • Flow Rate: A flow rate in the range of 0.3-0.5 mL/min is common.

  • Column Temperature: Maintaining a constant column temperature (e.g., 25°C) is crucial for reproducible retention times.

Mass Spectrometry Detection:

Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity.

  • Ionization: Electrospray ionization (ESI) in positive mode is generally used.[12]

  • MRM Transitions: Specific precursor-to-product ion transitions are monitored for both d-threo-ritalinic acid and this compound.

    • d-threo-Ritalinic Acid: m/z 220.1 → 84.1[17]

    • This compound: The precursor ion will be shifted by +10 m/z units (230.1), while the product ion may or may not be shifted depending on the location of the deuterium labels. The specific transition should be optimized by direct infusion of the standard.

G cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry lc_pump LC Pump Mobile Phase injector Autosampler Injects Sample lc_pump->injector column Chiral Column Separates Enantiomers injector->column esi ESI Source Ionization column->esi q1 Quadrupole 1 (Q1) Precursor Ion Selection esi->q1 q2 Quadrupole 2 (Q2) Collision Cell (CID) q1->q2 q3 Quadrupole 3 (Q3) Product Ion Selection q2->q3 detector Detector Signal Acquisition q3->detector data_system data_system detector->data_system Data System

Caption: LC-MS/MS instrument configuration for chiral analysis.

Data Analysis and Interpretation
  • Calibration Curve: A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the nominal concentration of the calibrators. A linear or quadratic regression with a weighting factor (e.g., 1/x or 1/x²) is typically used.[18]

  • Quantification: The concentration of d-threo-ritalinic acid in the unknown samples is determined by interpolating the peak area ratio from the calibration curve.

  • Method Validation: The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA) for accuracy, precision, selectivity, sensitivity, recovery, matrix effects, and stability.[19][20]

Conclusion

This compound is an indispensable tool for researchers in the fields of pharmacology, toxicology, and clinical chemistry who are studying the disposition of methylphenidate. Its use as an internal standard in validated LC-MS/MS methods ensures the generation of accurate and reliable data, which is fundamental for advancing our understanding of this widely used therapeutic agent. By carefully selecting a high-quality standard, adhering to proper handling and storage procedures, and implementing a robust and validated bioanalytical workflow, researchers can have high confidence in their quantitative results.

References

  • Josefsson, M., et al. (2012). Enantioselective determination of methylphenidate and ritalinic acid in whole blood from forensic cases using automated solid-phase extraction and liquid chromatography-tandem mass spectrometry. Journal of Analytical Toxicology, 36(8), 560-568. [Link]

  • Smith, M. L., et al. (2021). Chiral Separation and Quantification of d,l-Methylphenidate, d,l-Ethylphenidate and Ritalinic Acid in Blood by LC-MS/MS. Journal of Analytical Toxicology, 45(8), 869-877. [Link]

  • Josefsson, M., et al. (2012). Enantioselective Determination of Methylphenidate and Ritalinic Acid in Whole Blood from Forensic Cases Using Automated Solid-Phase Extraction and Liquid Chromatography–Tandem Mass Spectrometry. Journal of Analytical Toxicology, 36(8), 560–568. [Link]

  • Onmaz, D. E., et al. (2026). Development and validation of a rapid LC-MS/MS method for methylphenidate, atomoxetine, and their metabolites with application. Journal of Pharmaceutical and Biomedical Analysis, 271, 117321. [Link]

  • Josefsson, M., et al. (2011). Determination of methylphenidate and ritalinic acid in blood, plasma and oral fluid from adolescents and adults using protein precipitation and liquid chromatography tandem mass spectrometry--a method applied on clinical and forensic investigations. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 1050-1059. [Link]

  • Lin, S.-P., et al. (2011). Chiral Analysis of d- and 1-Ritalinic Acids in Biological Samples and the Stereoselective Metabolism of d. University of Saskatchewan. [Link]

  • da Costa, J. L., et al. (2014). Determination of Enantiomeric Methylphenidate in Human Plasma by High Performance Liquid Chromatography. Journal of the Brazilian Chemical Society, 25(11), 2112-2118. [Link]

  • Van Eenoo, P., et al. (2007). Screening and confirmation of ritalinic acid in urine by LC-MS. In W. Schänzer, H. Geyer, A. Gotzmann, & U. Mareck (Eds.), Recent advances in doping analysis (15). Sport und Buch Strauß. [Link]

  • Johnson, K. (2022, April 15). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. [Link]

  • NovoPro Bioscience Inc. (n.d.). Certificate of Analysis. Retrieved from [Link]

  • Cerilliant. (n.d.). (±)-threo-Ritalinic acid-D10 HCl. Retrieved from [Link]

  • PharmaCompass. (n.d.). D-Threo-Ritalinic Acid HCl. Retrieved from [Link]

  • Dinis-Oliveira, R. J. (2016). Metabolomics of Methylphenidate and Ethylphenidate: Implications in Pharmacological and Toxicological Effects. Current Drug Metabolism, 17(9), 834-842. [Link]

  • Lin, Y. F., et al. (2007). A novel HPLC fluorescence method for the quantification of methylphenidate in human plasma. Journal of Chromatography B, 850(1-2), 279-284. [Link]

  • George, S., et al. (2012). Determination of methylphenidate and its metabolite ritalinic acid in urine by liquid chromatography/tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 57, 143-148. [Link]

  • Multichem Exports. (n.d.). D-Threo-Ritalinic acid International Distributor. Retrieved from [Link]

  • SLS Ireland. (n.d.). THREO-RITALINIC ACID-D10 HCL. Retrieved from [Link]

  • Resolve Mass Spectrometry. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube. [Link]

  • Jantos, R., & Skopp, G. (2007). Determination of Ritalinic Acid in Autopsy Material Using SPE and LC/MS/MS. GTFCh Symposium. [Link]

Sources

D-threo-Ritalinic Acid-d10 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to D-threo-Ritalinic Acid-d10

Introduction

Methylphenidate, a piperidine derivative, is a widely prescribed central nervous system stimulant for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy.[1] Its therapeutic effects are primarily attributed to its action as a dopamine and norepinephrine reuptake inhibitor.[2] Methylphenidate possesses two chiral centers, resulting in four possible stereoisomers: d-threo, l-threo, d-erythro, and l-erythro. The commercially available pharmaceutical product, such as Ritalin®, is a racemic mixture of d,l-threo-methylphenidate, with the d-threo-enantiomer being the pharmacologically active component.[1][3]

Upon administration, methylphenidate is extensively metabolized, primarily through de-esterification by carboxylesterase-1, to its major but pharmacologically inactive metabolite, ritalinic acid.[1] This metabolic process is stereoselective, favoring the l-threo-enantiomer. Consequently, the d-threo-enantiomer exhibits higher plasma concentrations and a longer half-life. Given the significance of understanding the pharmacokinetic profile of the active d-threo-methylphenidate, accurate quantification of its corresponding metabolite, d-threo-ritalinic acid, is crucial in clinical and forensic toxicology, as well as in pharmacokinetic and pharmacodynamic studies.[4]

This guide provides a comprehensive overview of this compound, a deuterium-labeled stable isotope of d-threo-ritalinic acid. Its primary application is as an internal standard in mass spectrometry-based bioanalytical methods, which is the gold standard for achieving the highest accuracy and precision in quantifying the concentration of d-threo-ritalinic acid in various biological matrices.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while the deuterated form is commercially available, a specific CAS number for this isotopologue is not consistently provided by all suppliers. Often, the CAS number of the non-labeled enantiomer is referenced.

PropertyValueSource(s)
Chemical Name (2R)-2-phenyl-2-[(2R)-piperidin-2-yl]acetic acid-d10PubChem
Synonyms This compound, d-Ritalinic Acid-d10Cerilliant, Sigma-Aldrich
CAS Number Not consistently available for the d10 isotopologue. The CAS for the non-labeled D-threo-Ritalinic Acid is 129389-67-9.[5]
Molecular Formula C₁₃H₇D₁₀NO₂ (Free Base)[6][7]
Molecular Weight 229.34 g/mol (Free Base)
265.80 g/mol (HCl Salt)[6][7][8]
Appearance Typically supplied as a solution in a solvent like methanol.[6]
Storage Recommended to be stored at freezer temperatures.[6]

Synthesis and Isotopic Labeling

The synthesis of D-threo-Ritalinic Acid involves the resolution of a racemic mixture of dl-threo-ritalinic acid.[9] This resolution is a critical step to isolate the desired d-threo enantiomer from the l-threo enantiomer. Various patented methods describe the use of chiral resolving agents, such as O,O'-diaroyltartaric acids (e.g., (+)-dibenzoyl-D-tartaric acid), to form diastereomeric salts that can be separated by fractional crystallization.[9][10] Once the d-threo-ritalinic acid diastereomeric salt is isolated, the chiral auxiliary is removed to yield the purified d-threo-ritalinic acid.[9]

The deuterium labeling (d10) is a more specialized process. While specific proprietary methods are not publicly detailed, it generally involves introducing deuterium atoms at non-exchangeable positions in the molecule during the synthesis. This is often achieved by using deuterated starting materials or reagents. For this compound, the deuterium atoms are typically located on the piperidine ring and the phenyl group, resulting in a stable, heavy-labeled internal standard.

A generalized workflow for the preparation of D-threo-Ritalinic Acid is illustrated below.

G cluster_0 Racemic Mixture Preparation cluster_1 Chiral Resolution cluster_2 Final Product Isolation A dl-threo-Ritalinic Acid B Addition of Chiral Resolving Agent (e.g., (+)-Dibenzoyl-D-tartaric acid) A->B C Formation of Diastereomeric Salts B->C D Fractional Crystallization C->D E Separation of d-threo-ritalinic acid salt D->E F Removal of Chiral Agent E->F G Purified D-threo-Ritalinic Acid F->G

Caption: Generalized workflow for the chiral resolution of dl-threo-ritalinic acid.

Application in Bioanalytical Methods

The primary and most critical application of this compound is as an internal standard for the quantitative analysis of d-threo-ritalinic acid in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC/MS).

The Rationale for Using a Stable Isotope-Labeled Internal Standard

In quantitative mass spectrometry, an internal standard is a compound added in a known quantity to samples, calibrators, and quality controls. The ideal internal standard behaves identically to the analyte of interest during sample preparation, extraction, and ionization in the mass spectrometer. A stable isotope-labeled (SIL) internal standard, such as this compound, is considered the "gold standard" because:

  • Chemical and Physical Similarity: It is chemically identical to the analyte, ensuring it co-elutes chromatographically and has the same extraction recovery and ionization efficiency.

  • Mass Difference: It is distinguished from the analyte by its higher mass due to the incorporated deuterium atoms. This mass difference allows the mass spectrometer to detect and quantify both the analyte and the internal standard simultaneously.

  • Correction for Variability: By measuring the ratio of the analyte's response to the internal standard's response, the method corrects for any sample loss during preparation and for fluctuations in instrument performance (matrix effects). This significantly improves the accuracy, precision, and robustness of the analytical method.

Experimental Protocol: Quantification of D-threo-Ritalinic Acid in Human Plasma by LC-MS/MS

The following is a representative protocol for the analysis of d-threo-ritalinic acid in human plasma. Specific parameters may need to be optimized for different instrumentation and laboratory conditions.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, calibrator, or quality control, add 20 µL of a working solution of this compound (e.g., at 1 µg/mL).

  • Vortex briefly to mix.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95% water, 5% acetonitrile with 0.1% formic acid).

  • Transfer to an autosampler vial for injection.

2. LC-MS/MS Conditions

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (example):

      • d-threo-Ritalinic Acid: Q1: m/z 220.1 -> Q3: m/z 84.1 (This is a hypothetical transition for the non-labeled compound; actual transitions must be optimized).

      • This compound: Q1: m/z 230.2 -> Q3: m/z 94.1 (This is a hypothetical transition for the d10-labeled compound; actual transitions must be optimized).

    • Instrument Parameters: Optimize ion source parameters (e.g., spray voltage, source temperature, gas flows) and collision energy for each transition.

G cluster_workflow Bioanalytical Workflow A Plasma Sample + This compound (IS) B Protein Precipitation (Acetonitrile) A->B C Centrifugation B->C D Supernatant Evaporation C->D E Reconstitution D->E F LC-MS/MS Analysis E->F G Data Processing (Analyte/IS Ratio) F->G H Concentration Calculation G->H

Caption: Standard workflow for sample analysis using an internal standard.

Conclusion

This compound is an indispensable tool for researchers, clinical chemists, and forensic toxicologists involved in the study of methylphenidate. As a stable isotope-labeled internal standard, it ensures the highest level of accuracy and reliability in the quantification of d-threo-ritalinic acid, the primary metabolite of the therapeutically active d-threo-methylphenidate. The use of this internal standard in modern bioanalytical techniques like LC-MS/MS allows for a precise understanding of the pharmacokinetics of methylphenidate, aids in therapeutic drug monitoring, and is essential for definitive toxicological analysis. The principles and protocols outlined in this guide underscore its critical role in advancing both clinical and research applications related to methylphenidate.

References

  • Batista, J. M. M., et al. (2017). Determination of Enantiomeric Methylphenidate in Human Plasma by High Performance Liquid Chromatography. International Journal of PharmTech Research, 10(2), 114-119.
  • Google Patents. (2010). Improved process for the preparation of d-threo-ritalinic acid hydrochloride by resolution of dl-threo-ritalinic acid using chiral carboxylic acid. WO2010128517A1.
  • National Center for Biotechnology Information. (n.d.). Ritalinic acid, D-threo-. PubChem Compound Database. [Link]

  • Cerilliant. (n.d.). (±)-threo-Ritalinic acid-D10 HCl. [Link]

  • PharmaCompass. (n.d.). D-Threo-Ritalinic Acid HCl. [Link]

  • Wyss, S., et al. (2013). Preparation and structural analysis of (±)-threo-ritalinic acid. Acta Crystallographica Section C: Crystal Structure Communications, 69(Pt 11), 1225–1228. [Link]

  • Arvidsson, M., et al. (2020). Pharmacokinetics of methylphenidate and ritalinic acid in plasma correlations with exhaled breath and oral fluid in healthy volunteers. European Journal of Clinical Pharmacology, 76(2), 225-234. [Link]

  • Google Patents. (2014).
  • Google Patents. (2011). Process for the Preparation of d-threo-Ritalinic Acid Hydrochloride by Resolution of dl-threo-Ritalinic Acid Using Chiral Carboxylic Acid. US20110130569A1.
  • Taylor & Francis. (n.d.). Ritalinic acid – Knowledge and References. [Link]

  • Volkow, N. D., et al. (1998). Dopamine Transporter Occupancies in the Human Brain Induced by Therapeutic Doses of Oral Methylphenidate. American Journal of Psychiatry, 155(10), 1325-1331. [Link]

  • Quick Company. (n.d.). A Novel Process For The Preparation Of (D,L) Threo Ritalinic Acid. [Link]

  • Google Patents. (1997). PROCESS FOR THE PREPARATION OF D-THREO-(R,R)
  • Greenhill, L. L., et al. (2004). A post hoc analysis of d-threo-methylphenidate hydrochloride (focalin) versus d,l-threo-methylphenidate hydrochloride (ritalin). Journal of Child and Adolescent Psychopharmacology, 14(4), 545-554. [Link]

Sources

D-threo-Ritalinic Acid-d10: A Technical Guide for its Application as a Certified Reference Material in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Certified Reference Materials in Bioanalysis

In the landscape of pharmaceutical research and clinical diagnostics, the accuracy and reliability of analytical measurements are paramount. The quantification of drug metabolites in biological matrices is a critical component of pharmacokinetic, toxicokinetic, and clinical monitoring studies. Certified Reference Materials (CRMs) serve as the bedrock of analytical data integrity, providing a metrologically valid benchmark for the calibration of instruments, validation of methods, and ongoing quality control.[1][2][3][4][5] This guide provides an in-depth technical overview of D-threo-Ritalinic Acid-d10, a certified reference material essential for the accurate quantification of ritalinic acid, the primary metabolite of methylphenidate.

Methylphenidate, widely known by its trade name Ritalin®, is a first-line therapeutic for Attention-Deficit Hyperactivity Disorder (ADHD) and narcolepsy.[6][7] It is primarily metabolized in the liver via de-esterification by carboxylesterase 1 (CES1) to its pharmacologically inactive metabolite, ritalinic acid.[8][9][10] Monitoring the levels of ritalinic acid is crucial for understanding the pharmacokinetics of methylphenidate and for clinical and forensic toxicology.[6][7] this compound, a stable isotope-labeled internal standard, is the gold standard for the quantitative analysis of its non-labeled counterpart by mass spectrometry.[11][12][13]

This guide will delve into the physicochemical properties of this compound, the rationale behind its use as an internal standard, a detailed protocol for its application in a typical LC-MS/MS workflow, and the interpretation of the data generated.

The Science of Stable Isotope-Labeled Internal Standards

The fundamental principle behind the use of a stable isotope-labeled (SIL) internal standard is to mitigate the variability inherent in sample preparation and analysis.[11][14] An ideal internal standard co-elutes with the analyte of interest and exhibits identical chemical and physical behavior during extraction, derivatization, and ionization.[12][13] By incorporating heavy isotopes such as deuterium (²H or D), the mass of the internal standard is increased without significantly altering its chemical properties.[14] This mass difference allows the mass spectrometer to differentiate between the analyte and the internal standard, while the ratio of their signals remains constant, correcting for any losses or variations during the analytical process.[11]

This compound is an exemplary SIL internal standard. The ten deuterium atoms incorporated into its structure provide a significant mass shift, preventing isotopic crosstalk with the analyte. Its chemical properties are virtually identical to the endogenous ritalinic acid, ensuring it accurately tracks the analyte through the entire analytical workflow.[12][13]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a CRM is essential for its proper handling, storage, and application.

PropertyValueSource
Chemical Name (2R)-2-phenyl-2-[(2R)-piperidin-2-yl]acetic acid-d10[15][16]
Molecular Formula C₁₃H₇D₁₀NO₂[7][17]
Molecular Weight 229.34 g/mol [7]
CAS Number 1330180-60-3[18]
Appearance Typically a solid[18]
Storage Recommended to be stored at -20°C or colder[6]
Solubility Soluble in methanol[6][7]

Table 1: Key Physicochemical Properties of this compound

Metabolic Pathway of Methylphenidate

To appreciate the significance of quantifying ritalinic acid, it is crucial to understand its origin. The following diagram illustrates the metabolic conversion of methylphenidate to ritalinic acid.

Methylphenidate Methylphenidate (Active Drug) CES1 Carboxylesterase 1 (CES1) (Liver) Methylphenidate->CES1 Ritalinic_Acid D-threo-Ritalinic Acid (Inactive Metabolite) CES1->Ritalinic_Acid De-esterification

Caption: Metabolic conversion of Methylphenidate to D-threo-Ritalinic Acid.

Experimental Protocol: Quantification of Ritalinic Acid in Human Plasma using LC-MS/MS

This section provides a detailed, step-by-step methodology for the quantification of ritalinic acid in human plasma, employing this compound as an internal standard. This protocol is a representative example and may require optimization based on the specific instrumentation and laboratory conditions.

Materials and Reagents
  • D-threo-Ritalinic Acid Certified Reference Material

  • This compound Certified Reference Material solution (e.g., 100 µg/mL in methanol)[7]

  • Human plasma (K₂EDTA as anticoagulant)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Zinc Sulfate solution (e.g., in methanol/water)[19]

Preparation of Standards and Quality Controls
  • Stock Solutions: Prepare a 1 mg/mL stock solution of D-threo-Ritalinic Acid in methanol. The this compound CRM is typically supplied as a certified solution.

  • Working Standard Solutions: Prepare serial dilutions of the ritalinic acid stock solution in methanol to create calibration standards ranging from, for example, 1 ng/mL to 1000 ng/mL.

  • Internal Standard Working Solution: Dilute the this compound CRM solution with methanol to a final concentration of, for example, 100 ng/mL. The optimal concentration should be determined during method development.

  • Calibration Curve and Quality Control (QC) Samples: Spike appropriate volumes of the working standard solutions into blank human plasma to prepare calibration standards and QC samples at low, medium, and high concentrations.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples prior to LC-MS/MS analysis.[19]

  • Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, calibration standard, or QC sample.

  • Internal Standard Addition: Add 25 µL of the internal standard working solution (this compound) to each tube.

  • Precipitation: Add 300 µL of cold acetonitrile (or a zinc sulfate solution in methanol) to each tube.[19] The cold temperature enhances protein precipitation.

  • Vortexing: Vortex each tube vigorously for 30 seconds to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C. This will pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following are typical starting conditions that should be optimized for the specific instrument.

  • Liquid Chromatography (LC) System:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for retaining ritalinic acid.

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A gradient elution from low to high organic content (Mobile Phase B) is typically used to separate ritalinic acid from other matrix components.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry (MS) System:

    • Ionization Mode: Electrospray Ionization (ESI), Positive Mode

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • Ritalinic Acid: The precursor ion (Q1) will be the protonated molecule [M+H]⁺. The product ion (Q3) will be a characteristic fragment ion.

      • Ritalinic Acid-d10: The precursor ion (Q1) will be the protonated deuterated molecule [M+H]⁺. The product ion (Q3) should be the same fragment as the non-labeled compound, but with the deuterium labels intact where appropriate.

    • Instrument Parameters: Optimize parameters such as capillary voltage, source temperature, and collision energy for maximum signal intensity.

Data Analysis and Interpretation
  • Peak Integration: Integrate the chromatographic peaks for both ritalinic acid and ritalinic acid-d10.

  • Response Ratio Calculation: Calculate the peak area ratio of the analyte to the internal standard for each sample, calibrator, and QC.

  • Calibration Curve Generation: Plot the peak area ratio versus the nominal concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x²) is typically used to generate the calibration curve.

  • Quantification: Determine the concentration of ritalinic acid in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

  • Acceptance Criteria: The results for the QC samples must fall within a predefined acceptance range (e.g., ±15% of the nominal value) for the analytical run to be considered valid.

Workflow Visualization

The following diagram outlines the key steps in the analytical workflow for the quantification of ritalinic acid using this compound as a certified reference material.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample IS Add this compound CRM Plasma->IS Precip Protein Precipitation IS->Precip Centrifuge Centrifugation Precip->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC Liquid Chromatography (Separation) Supernatant->LC MS Mass Spectrometry (Detection - MRM) LC->MS Integration Peak Integration MS->Integration Ratio Calculate Area Ratio (Analyte/IS) Integration->Ratio Cal_Curve Calibration Curve Ratio->Cal_Curve Quant Quantification Cal_Curve->Quant

Caption: Analytical workflow for ritalinic acid quantification.

Conclusion: Ensuring Data of the Highest Caliber

This compound, as a certified reference material, is an indispensable tool for researchers, scientists, and drug development professionals engaged in the quantitative analysis of methylphenidate metabolism. Its use as a stable isotope-labeled internal standard ensures the accuracy, precision, and reliability of analytical data by effectively compensating for variations in sample processing and instrument response. The detailed protocol and underlying scientific principles presented in this guide provide a robust framework for the successful implementation of this CRM in a regulated bioanalytical laboratory. By adhering to these principles and employing high-quality certified reference materials, the scientific community can ensure the generation of data of the highest caliber, which is fundamental to advancing our understanding of drug disposition and ensuring patient safety.

References

  • Methylphenidate and Its Impact on Redox Balance and Behavior. MDPI. [Link]

  • The Role of Internal Standards In Mass Spectrometry. SCION Instruments. [Link]

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. SciSpace. [Link]

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. PubMed. [Link]

  • (±)-threo-Ritalinic acid-D10 HCl. Cerilliant. [Link]

  • Ritalinic acid – Knowledge and References. Taylor & Francis. [Link]

  • [Reader Insights] The Selection of Internal Standards in the Absence of Isotopes. WelchLab. [Link]

  • Expression of Stable Isotopically Labeled Proteins for Use as Internal Standards for Mass Spectrometric Quantitation of Clinical Protein Biomarkers. National Institute of Standards and Technology. [Link]

  • Ritalin LA – (methylphenidate hydrochloride) extended-release capsules Rx only Prescribing Information. accessdata.fda.gov. [Link]

  • Pharmacokinetics of methylphenidate and ritalinic acid in plasma correlations with exhaled breath and oral fluid in healthy volunteers. PubMed. [Link]

  • METHYLPHENIDATE. DEA Diversion Control Division. [Link]

  • Guidelines for the Selection and Use of Reference Materials. [Link]

  • Ritalinic acid, D-threo-. PubChem - NIH. [Link]

  • (PDF) Certified Reference Materials a few guidelines. ResearchGate. [Link]

  • DL-threo-Ritalinic Acid Isopropyl Ester-d10. PubChem. [Link]

  • GUIDELINE FOR USE OF REFERENCE MATERIALS IN MEDICAL TESTING. Sri Lanka Accreditation Board. [Link]

  • Process for the Preparation of d-threo-Ritalinic Acid Hydrochloride by Resolution of dl-threo-Ritalinic Acid Using Chiral Carboxylic Acid.
  • What are Certified Reference Materials?. ASTM. [Link]

  • Certified Reference Material Result Acceptance Criteria: How to Interpret and Apply Certified Values. SETA-CRM. [Link]

  • RITALINIC ACID HYDROCHLORIDE, D-THREO-. Inxight Drugs. [Link]

  • DL-threo-Ritalinic Acid-d10. Pharmaffiliates. [Link]

  • A process for the preparation of d-threo-ritalinic acid salts via novel salts of intermediate thereof.
  • A Novel Process For The Preparation Of (D,L) Threo Ritalinic Acid. Quick Company. [Link]

  • Rapid quantitative analysis of methylphenidate and ritalinic acid in oral fluid by liquid chromatography triple quadrupole mass. [Link]

  • Chiral Analysis of d- and 1-Ritalinic Acids in Biological Samples and the Stereoselective Metabolism of d. HARVEST (uSask). [Link]

  • Improved process for the preparation of d-threo-ritalinic acid hydrochloride by resolution of dl-threo-ritalinic acid using chiral carboxylic acid.
  • EFFICIENT METHOD FOR ENANTIOSELECTIVE SYNTHESIS OF DEXMETHYLPHENIDATE HYDROCHLORIDE (FOCALIN®). OMICS International. [Link]

  • Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent. [Link]

  • Determination of methylphenidate and ritalinic acid in blood, plasma and oral fluid from adolescents and adults using protein precipitation and liquid chromatography tandem mass spectrometry--a method applied on clinical and forensic investigations. PubMed. [Link]

Sources

Methodological & Application

Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of Ritalinic Acid in Human Plasma Using D-threo-Ritalinic Acid-d10

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of ritalinic acid, the primary metabolite of methylphenidate, in human plasma. To ensure the highest degree of accuracy and precision, the method employs a stable isotope-labeled internal standard, D-threo-Ritalinic Acid-d10. The protocol utilizes a straightforward protein precipitation for sample preparation, offering an efficient workflow for high-throughput analysis. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering the scientific principles, a detailed experimental protocol, and a summary of validation parameters according to FDA guidelines.

Introduction: The Rationale for Precise Ritalinic Acid Quantification

Methylphenidate (MPH) is a widely prescribed central nervous system stimulant for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy.[1] Following administration, MPH is rapidly metabolized, with approximately 80% of the dose being excreted as ritalinic acid (RA).[2] Therefore, the accurate quantification of ritalinic acid in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical and forensic toxicology.[3][4]

The inherent complexity of biological matrices like plasma presents significant analytical challenges, including matrix effects that can suppress or enhance the analyte signal in a mass spectrometer.[5][6] To counteract these variabilities, the principle of isotope dilution mass spectrometry is employed.[7] This method utilizes a stable isotope-labeled internal standard (SIL-IS), which is chemically identical to the analyte but has a different mass.[8] The SIL-IS, this compound, co-elutes with the endogenous ritalinic acid and experiences the same matrix effects and procedural losses.[7][9] Consequently, the ratio of the analyte to the internal standard provides a highly accurate and precise measurement.[10]

This application note describes a method that is not only robust and reliable but also designed for efficiency, making it suitable for studies requiring the analysis of a large number of samples.

The Principle of Isotope Dilution Mass Spectrometry

The core of this analytical method lies in the use of a deuterated internal standard. Here's a breakdown of the underlying principles:

  • Chemical and Physical Similarity: this compound has the same chemical structure and physicochemical properties as ritalinic acid. This ensures that it behaves identically during sample extraction, chromatography, and ionization.[11]

  • Mass Differentiation: The replacement of ten hydrogen atoms with deuterium atoms results in a mass difference that is easily resolved by a mass spectrometer.[8]

  • Correction for Variability: Any variations in sample preparation (e.g., incomplete recovery) or instrumental analysis (e.g., injection volume fluctuations, ion suppression) will affect both the analyte and the internal standard to the same extent.[7]

  • Accurate Quantification: By measuring the ratio of the mass spectrometric response of ritalinic acid to that of the known concentration of this compound, an accurate and precise quantification of the analyte can be achieved.[7]

cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS/MS Analysis cluster_Data Data Processing Plasma Plasma Sample (Unknown Ritalinic Acid) IS_Addition Spike with known amount of This compound (IS) Plasma->IS_Addition Extraction Protein Precipitation IS_Addition->Extraction Supernatant Supernatant for Analysis Extraction->Supernatant LC LC Separation (Co-elution of Analyte and IS) Supernatant->LC MS Tandem Mass Spectrometry (Detection of Analyte and IS) LC->MS Ratio Calculate Peak Area Ratio (Analyte / IS) MS->Ratio Calibration Quantify against Calibration Curve Ratio->Calibration Result Final Concentration of Ritalinic Acid Calibration->Result

Figure 1: Conceptual workflow for the quantification of ritalinic acid using a deuterated internal standard.

Experimental Protocol

This protocol is designed for efficiency and robustness, employing a simple protein precipitation step.

Materials and Reagents
  • Ritalinic Acid analytical standard (Cerilliant or equivalent)[12]

  • This compound (Internal Standard, IS) (Cerilliant or equivalent)[12][13]

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade, e.g., Milli-Q or equivalent)

  • Human plasma (K2-EDTA as anticoagulant)

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Vortex mixer

  • Microcentrifuge

Preparation of Stock and Working Solutions
  • Ritalinic Acid Stock Solution (1 mg/mL): Prepare in methanol.

  • This compound Stock Solution (100 µg/mL): Prepare in methanol.[1]

  • Ritalinic Acid Working Solutions (for calibration curve and QCs): Serially dilute the stock solution with 50:50 (v/v) methanol:water to prepare a series of working solutions.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile.

Preparation of Calibration Standards and Quality Controls (QCs)
  • Calibration Standards: Spike blank human plasma with the appropriate ritalinic acid working solutions to achieve final concentrations ranging from 10 to 1500 ng/mL.[4]

  • Quality Controls (QCs): Prepare QCs in blank human plasma at a minimum of three concentration levels: low, medium, and high.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples.[14][15] Acetonitrile is a commonly used and efficient precipitating agent.[16][17]

  • Pipette 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the this compound working solution (100 ng/mL in acetonitrile) to each tube, except for the blank matrix sample.

  • Add 200 µL of acetonitrile (containing the internal standard for all samples except the blank). The ratio of acetonitrile to plasma should be at least 2:1.[17]

  • Vortex the mixture vigorously for 30 seconds to ensure complete protein denaturation.[14]

  • Incubate the samples at 4°C for 10 minutes to enhance protein precipitation.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.[14]

  • Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

G start Start step1 100 µL Plasma Sample Pipette into microcentrifuge tube start->step1 step2 20 µL IS Working Solution Add to sample step1->step2 step3 200 µL Acetonitrile Add to precipitate proteins step2->step3 step4 Vortex 30 seconds step3->step4 step5 Incubate 10 min at 4°C step4->step5 step6 Centrifuge 14,000 x g for 10 min at 4°C step5->step6 step7 Transfer Supernatant To autosampler vial step6->step7 end_node Ready for LC-MS/MS step7->end_node

Sources

The Gold Standard in Methylphenidate Bioanalysis: A Guide to D-threo-Ritalinic Acid-d10 for Robust Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of d-threo-ritalinic acid-d10 as a stable isotopically labeled internal standard (SIL-IS) for the accurate quantification of methylphenidate (MPH) and its primary metabolite, ritalinic acid (RA), in biological matrices. We delve into the fundamental principles of isotope dilution mass spectrometry, outline validated protocols for sample preparation and LC-MS/MS analysis, and discuss the critical role of this internal standard in ensuring data integrity for pharmacokinetic (PK) studies. The methodologies presented herein are grounded in established scientific principles and align with regulatory expectations for bioanalytical method validation.

Introduction: The Imperative for Precision in Methylphenidate Pharmacokinetics

Methylphenidate (MPH) is a central nervous system stimulant widely prescribed for the treatment of Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy.[1][2] Understanding its pharmacokinetic profile—how the drug is absorbed, distributed, metabolized, and excreted—is paramount for optimizing dosing regimens, ensuring therapeutic efficacy, and minimizing adverse effects. The primary metabolic pathway of MPH involves de-esterification by the carboxylesterase 1 (CES1) enzyme to its inactive metabolite, ritalinic acid (RA).[3][4] Consequently, robust bioanalytical methods capable of accurately quantifying both MPH and RA are essential for a complete pharmacokinetic assessment.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity and selectivity.[5][6] However, the accuracy and precision of LC-MS/MS data are highly dependent on mitigating analytical variability.[5] This is where the use of a stable isotopically labeled internal standard (SIL-IS), such as this compound, becomes indispensable.

The Rationale for a Deuterated Internal Standard

An internal standard is a compound added in a known quantity to samples, calibrators, and quality controls to correct for analytical variability during sample processing and analysis.[7] A SIL-IS is the ideal choice as it is a version of the analyte where several hydrogen atoms are replaced by their heavier isotope, deuterium.[5] This subtle mass change allows the mass spectrometer to differentiate between the analyte and the standard, while their nearly identical physicochemical properties ensure they behave similarly throughout the analytical process.[5][7]

Key Advantages of Using this compound:

  • Correction for Matrix Effects: Biological matrices like plasma and urine are complex and can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate results. A co-eluting SIL-IS experiences the same matrix effects as the analyte, allowing for effective normalization.[8]

  • Compensation for Extraction Variability: Any loss of analyte during sample preparation steps, such as protein precipitation or solid-phase extraction, will be mirrored by the SIL-IS, ensuring the analyte-to-standard ratio remains constant.[5]

  • Normalization of Instrumental Variations: Fluctuations in injection volume and mass spectrometer response are effectively normalized, leading to more precise and reproducible results.[5]

The use of a deuterated internal standard for the metabolite (ritalinic acid) is particularly crucial as RA concentrations can be significantly higher than the parent drug, MPH.[3][9]

Bioanalytical Method: Materials and Protocol

This section details a validated protocol for the simultaneous quantification of methylphenidate and ritalinic acid in human plasma using this compound as an internal standard.

Materials and Reagents
Reagent/Material Supplier Grade
Methylphenidate HClSigma-AldrichReference Standard
d-threo-Ritalinic AcidSigma-AldrichReference Standard
This compoundToronto Research Chemicals≥98% isotopic purity
AcetonitrileFisher ScientificLC-MS Grade
MethanolFisher ScientificLC-MS Grade
Formic AcidThermo Fisher ScientificOptima™ LC/MS Grade
WaterMilli-Q® system18.2 MΩ·cm
Human Plasma (K2-EDTA)BioIVTPooled, Drug-Free
Oasis HLB 3cc/60mg SPE CartridgesWaters-
Instrumentation
  • LC System: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: SCIEX Triple Quad™ 6500+ or equivalent

  • Analytical Column: Waters Acquity UPLC® BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent

Experimental Workflow

G cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) is Internal Standard Spiking (this compound) plasma->is Step 1 precip Protein Precipitation (Acetonitrile) is->precip Step 2 vortex Vortex & Centrifuge precip->vortex Step 3 supernatant Collect Supernatant vortex->supernatant Step 4 inject Inject Supernatant supernatant->inject Step 5 lc Chromatographic Separation inject->lc Step 6 ms Mass Spectrometric Detection lc->ms Step 7 integrate Peak Integration ms->integrate Step 8 ratio Calculate Analyte/IS Ratio integrate->ratio Step 9 curve Quantify using Calibration Curve ratio->curve Step 10 pk Pharmacokinetic Analysis curve->pk Step 11

Figure 1. A streamlined workflow for the bioanalysis of methylphenidate and ritalinic acid.

Detailed Step-by-Step Protocol

1. Preparation of Stock and Working Solutions:

  • Prepare individual stock solutions of methylphenidate, ritalinic acid, and this compound in methanol at a concentration of 1 mg/mL.
  • Prepare a combined working solution of methylphenidate and ritalinic acid for calibration standards and quality controls by serial dilution of the stock solutions with 50:50 methanol:water.
  • Prepare a working internal standard solution of this compound at a concentration of 100 ng/mL in 50:50 methanol:water.

2. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, calibrator, or quality control in a microcentrifuge tube, add 10 µL of the internal standard working solution.
  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.
  • Vortex for 1 minute.
  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.
  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitute the dried extract in 100 µL of mobile phase A.

3. LC-MS/MS Conditions:

Parameter Condition
Column Temperature 40°C
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient 5% B to 95% B over 3 minutes, hold for 1 minute, re-equilibrate for 1 minute
Ionization Mode Electrospray Ionization (ESI), Positive
Source Temperature 550°C

4. Mass Spectrometer Settings (MRM Transitions):

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
Methylphenidate234.284.125
Ritalinic Acid220.284.128
This compound230.294.128

Data Analysis and Interpretation

Calibration Curve and Quality Controls

A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibrators. A linear regression with a weighting factor of 1/x² is typically used. The concentration of the analytes in the unknown samples is then determined from this curve.

Quality control (QC) samples at low, medium, and high concentrations should be analyzed with each batch of samples to ensure the accuracy and precision of the assay. The results should fall within the acceptance criteria defined by regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA).[10][11]

Pharmacokinetic Parameter Calculation

Following the successful analysis of study samples, the concentration-time data for methylphenidate and ritalinic acid are used to calculate key pharmacokinetic parameters.

Typical Pharmacokinetic Parameters for Methylphenidate:

Parameter Description Typical Value (Oral Administration)
Tmax Time to reach maximum plasma concentration1-2 hours (immediate release)
Cmax Maximum plasma concentrationDose-dependent
Elimination half-life2-3 hours[12]
AUC Area under the plasma concentration-time curveReflects total drug exposure

Note: These values can vary significantly based on formulation, patient population, and individual metabolism.

Metabolic Pathway of Methylphenidate

G MPH Methylphenidate (Active) CES1 Carboxylesterase 1 (CES1) MPH->CES1 De-esterification RA d-threo-Ritalinic Acid (Inactive Metabolite) Excretion Urinary Excretion RA->Excretion CES1->RA

Figure 2. The primary metabolic pathway of methylphenidate to ritalinic acid.

Method Validation According to Regulatory Standards

A bioanalytical method must be validated to ensure it is suitable for its intended purpose.[10][13] According to FDA guidelines, a full validation should assess the following parameters:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[10]

  • Accuracy: The closeness of the determined value to the nominal or known true value.[10]

  • Precision: The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample.[10]

  • Calibration Curve: The relationship between the instrumental response and the concentration of the analyte.[10]

  • Recovery: The extraction efficiency of an analytical method, determined by comparing the analytical results for extracted samples at three concentrations (low, medium, and high) with unextracted standards that represent 100% recovery.

  • Stability: The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.[10]

The use of this compound is instrumental in meeting the stringent requirements for these validation parameters.

Conclusion

The application of this compound as a stable isotopically labeled internal standard is a cornerstone of modern bioanalytical methods for the pharmacokinetic evaluation of methylphenidate. Its use, in conjunction with a validated LC-MS/MS method, provides the accuracy, precision, and robustness required to generate high-quality data for regulatory submissions and to advance our understanding of methylphenidate's clinical pharmacology. By adhering to the principles and protocols outlined in this guide, researchers can ensure the integrity and reliability of their bioanalytical results.

References

  • Muleta, C. T., Arroyo-Mora, L. E., Leona, L. A., Gnagy, E., & DeCaprio, A. P. (n.d.). Rapid quantitative analysis of methylphenidate and ritalinic acid in oral fluid by liquid chromatography triple quadrupole mass spectrometry (LC-QqQ-MS).
  • Arvidsson, M., Ask, K. S., & Beck, O. (2020). Pharmacokinetics of methylphenidate and ritalinic acid in plasma correlations with exhaled breath and oral fluid in healthy volunteers. European Journal of Clinical Pharmacology, 76(2), 229–237.
  • Lewis, R., & Butler, S. (2012). Determination of methylphenidate and its metabolite ritalinic acid in urine by liquid chromatography/tandem mass spectrometry. Journal of Analytical Toxicology, 36(1), 58–63.
  • AptoChem. (2008).
  • Thomsen, R., Rasmussen, H. B., Linnet, K., & the INDICES Consortium. (n.d.). Enantioselective Determination of Methylphenidate and Ritalinic Acid in Whole Blood from Forensic Cases Using Automated Solid-Phase Extraction and Liquid Chromatography-Tandem Mass Spectrometry. Scilit.
  • BenchChem. (2025). Introduction to deuterated internal standards in mass spectrometry.
  • ResolveMass Laboratories Inc. (2025, December 26).
  • (2025, February 6).
  • Aasmundstad, T. A., & Johansen, U. (2011). Determination of methylphenidate and ritalinic acid in blood, plasma and oral fluid from adolescents and adults using protein precipitation and liquid chromatography tandem mass spectrometry--a method applied on clinical and forensic investigations. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 1050–1059.
  • (2025, August 9). LC-MS/MS assay of methylphenidate: Stability and pharmacokinetics in human.
  • (n.d.). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES.
  • (n.d.).
  • Hungund, B. L., & Perel, J. M. (1980). Pharmacokinetics of methylphenidate in hyperkinetic children. British Journal of Clinical Pharmacology, 9(6), 571–576.
  • van de Merbel, N. C. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 333–339.
  • van de Merbel, N. C. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 333–339.
  • (n.d.).
  • Arvidsson, M., Ask, K. S., & Beck, O. (2019). Pharmacokinetics of methylphenidate and ritalinic acid in plasma correlations with exhaled breath and oral fluid in healthy volunteers. European Journal of Clinical Pharmacology, 76(2), 229–237.
  • PharmGKB. (n.d.).
  • U.S. Food and Drug Administration. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry.
  • U.S. Food and Drug Administration. (n.d.). Ritalin LA – (methylphenidate hydrochloride)
  • Dinis-Oliveira, R. J. (2016). Metabolomics of Methylphenidate and Ethylphenidate: Implications in Pharmacological and Toxicological Effects. Current Drug Metabolism, 17(6), 596–603.
  • Multichem Exports. (n.d.).

Sources

Application Note: High-Resolution Chiral LC-MS/MS Quantification of Ritalinic Acid Enantiomers in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, validated protocol for the enantioselective separation and quantification of d-threo- and l-threo-ritalinic acid (RA) in human plasma.[1] Utilizing a protein-based Chiralpak AGP stationary phase and D-threo-Ritalinic Acid-d10 as the internal standard (IS), this method addresses the critical need to distinguish the pharmacologically active d-enantiomer from its inactive antipode. The protocol employs Solid Phase Extraction (SPE) for matrix cleanup, ensuring high sensitivity and reproducibility suitable for pharmacokinetic (PK) and forensic toxicology applications.

Introduction & Scientific Rationale

Methylphenidate (MPH) is a widely prescribed psychostimulant for ADHD.[1] It is metabolized rapidly by carboxylesterase-1 (CES1) into the pharmacologically inactive metabolite Ritalinic Acid (RA) .[2]

The Chirality Challenge

MPH is marketed as both a racemate (dl-threo) and a pure enantiomer (d-threo, dexmethylphenidate). The pharmacological activity resides primarily in the d-threo isomer.[2] However, plasma analysis is complicated by stereoselective metabolism:

  • Enantioselective Hydrolysis: The l-isomer of MPH is hydrolyzed to l-RA much faster than the d-isomer.

  • Clinical Relevance: Measuring total RA obscures the true metabolic profile. Accurate PK modeling requires distinguishing d-threo-RA (linked to the active parent drug) from l-threo-RA.

Internal Standard Strategy: this compound

The use of This compound provides a specific methodological advantage.[3] As a stable isotope-labeled analog of the active metabolite, it perfectly mimics the ionization efficiency, extraction recovery, and matrix effects experienced by the d-threo-RA analyte.

  • Note on Enantiopure IS: Because the IS is enantiopure (D-threo), it will co-elute only with the d-RA peak. This protocol details how to use this IS to quantify the d-isomer directly and the l-isomer via relative retention time (RRT) correction, a standard approach when racemic stable isotopes are unavailable or cost-prohibitive.

Materials and Instrumentation

Reagents
  • Analytes: dl-threo-Ritalinic Acid (Racemic standard).

  • Internal Standard: this compound (HCl salt).[3]

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Isopropanol (IPA).

  • Additives: Ammonium Acetate (LC-MS grade), Formic Acid.

  • Matrix: Drug-free human plasma (K2EDTA).

Instrumentation
  • LC System: UHPLC system (e.g., Agilent 1290 or Waters Acquity) capable of stable flow at 0.4 mL/min.

  • Detector: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Thermo Altis) with ESI source.

  • Column: Chiralpak AGP (α1-acid glycoprotein), 100 x 2.1 mm, 5 µm.[4]

    • Why AGP? AGP is the industry standard for separating RA enantiomers because it retains and resolves zwitterionic compounds (like RA) using mild reversed-phase conditions suitable for MS.

Experimental Protocol

Preparation of Standards[3]
  • Stock Solutions: Prepare 1.0 mg/mL stocks of dl-threo-RA and D-threo-RA-d10 in Methanol.

  • Working IS Solution: Dilute the d10-IS to 100 ng/mL in water.

  • Calibration Curve: Spike plasma to create a range of 1.0 – 1000 ng/mL.

Sample Preparation (Mixed-Mode SPE)

Ritalinic acid is amphoteric (contains both amine and carboxylic acid). Protein precipitation alone often yields poor peak shape on chiral columns due to residual matrix components. Mixed-mode Cation Exchange (MCX) SPE is recommended.

SPE_Workflow cluster_SPE SPE Cartridge (Oasis MCX or equiv) Start Plasma Sample (100 µL) IS_Add Add 20 µL IS (D-threo-RA-d10) Mix & Vortex Start->IS_Add Dilute Dilute with 300 µL 2% Formic Acid (aq) IS_Add->Dilute Condition Condition: 1. 1 mL MeOH 2. 1 mL Water Dilute->Condition Load Load Sample (Gravity or Low Vacuum) Condition->Load Wash1 Wash 1: 1 mL 2% Formic Acid (aq) (Removes proteins/neutrals) Load->Wash1 Wash2 Wash 2: 1 mL Methanol (Removes hydrophobic interference) Wash1->Wash2 Elute Elute: 2 x 250 µL 5% NH4OH in Methanol Wash2->Elute Evap Evaporate to Dryness (N2 stream @ 40°C) Elute->Evap Recon Reconstitute: 100 µL Mobile Phase A Evap->Recon Inject Inject 5 µL into LC-MS/MS Recon->Inject

Figure 1: Solid Phase Extraction workflow ensuring removal of plasma phospholipids while retaining the zwitterionic Ritalinic Acid.

LC-MS/MS Conditions[5]

Chromatography Parameters:

ParameterSetting
Column Chiralpak AGP (100 x 2.1 mm, 5 µm)
Column Temp 25°C (Ambient – Note: Higher temps reduce resolution on AGP)
Flow Rate 0.4 mL/min
Mobile Phase A 10 mM Ammonium Acetate in Water (pH 4.5 adjusted with acetic acid)
Mobile Phase B 100% Isopropanol (IPA)
Run Time 12.0 Minutes

Gradient Profile: AGP columns are sensitive to rapid organic shifts. An isocratic or shallow gradient approach is best.

Time (min)% Mobile Phase BComments
0.02%Equilibration
1.02%Load
8.015%Elution of enantiomers
8.12%Re-equilibration
12.02%End of Run

Mass Spectrometry (MRM) Parameters: Ionization: ESI Positive Mode

AnalytePrecursor (m/z)Product (m/z)Dwell (ms)Collision Energy (V)
Ritalinic Acid (Quant) 220.184.15022
Ritalinic Acid (Qual) 220.156.15035
D-threo-RA-d10 (IS) 230.294.15022

Note: The transition 220->84 corresponds to the cleavage of the piperidine ring. The d10 IS (deuterated on the piperidine ring) shifts this fragment to 94.

Method Logic & Data Analysis

Chiral Recognition Mechanism

The AGP stationary phase relies on multiple interaction points (hydrogen bonding, hydrophobic interaction, and ionic bonding) within the protein pocket.

  • Order of Elution: Typically, l-threo-RA elutes first, followed by d-threo-RA. (Verify with pure standards during setup, as mobile phase pH can flip orders on protein columns).

  • Resolution (Rs): Target Rs > 1.5 to ensure baseline separation.

Quantification Strategy (The "D-threo-d10" Specifics)

Since the IS is enantiopure (D-threo), it will elute at the same retention time (RT) as the d-threo-RA analyte.

Quantification_Logic cluster_Chrom Chromatographic Separation (AGP Column) cluster_Calc Quantification Calculation Sample Injected Sample Peak_L Peak 1: L-threo-RA (RT ~4.5 min) Sample->Peak_L Peak_D Peak 2: D-threo-RA (RT ~6.2 min) Sample->Peak_D Peak_IS Peak 2 (Co-eluting): D-threo-RA-d10 (RT ~6.2 min) Sample->Peak_IS Calc_L L-threo Conc: (Area L / Area IS) * Slope *Assumes Equimolar Response* Peak_L->Calc_L Surrogate Normalization Calc_D D-threo Conc: (Area D / Area IS) * Slope Peak_D->Calc_D Direct Normalization Peak_IS->Calc_D Peak_IS->Calc_L RT Mismatch Correction

Figure 2: Quantification logic using an enantiopure Internal Standard. The IS directly corrects the D-isomer. The L-isomer is calculated using the D-IS response, assuming similar ionization efficiency.

Critical Calculation Note: When calculating the l-threo concentration using the d-threo IS:

  • Ensure the MS dwell time is sufficient to capture enough points across both peaks.

  • Validate that matrix effects (ion suppression) are consistent between the retention time of the L-isomer (early eluting) and the D-isomer (late eluting). If suppression differs significantly, an external correction factor may be required.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Loss of Resolution Column contamination or pH drift.Flush column with 10% IPA/Water. Verify mobile phase pH is exactly 4.5.
Peak Tailing Secondary interactions with silica.Increase Ammonium Acetate concentration (up to 20 mM) or add 0.01% Dimethyloctylamine (DMOA) if MS compatible.
IS Signal Drop Ion suppression at d-isomer RT.Improve SPE wash steps (Wash 2 with MeOH is critical to remove phospholipids).
RT Shift Temperature fluctuation.AGP is sensitive to temp.[4] Ensure column oven is stable at 25°C ± 0.1°C.

References

  • Enantioselective analysis of ritalinic acids in biological samples by using a protein-based chiral stationary phase. Pharmaceutical Research, 2003.

  • Enantioselective Determination of Methylphenidate and Ritalinic Acid in Whole Blood from Forensic Cases. Journal of Analytical Toxicology, 2012.[5]

  • Instruction Manual for CHIRALPAK® AGP. Daicel Chiral Technologies.

  • Rapid quantitative analysis of methylphenidate and ritalinic acid in oral fluid by LC-QqQ-MS. Journal of Chromatography B, 2018.

  • Cerilliant Certified Reference Material: (±)-threo-Ritalinic acid-D10 HCl. Cerilliant/MilliporeSigma.

Sources

Troubleshooting & Optimization

Strategies to reduce carryover in D-threo-Ritalinic Acid-d10 analysis

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Strategies to Eliminate Carryover in LC-MS/MS Workflows

Executive Summary

D-threo-Ritalinic Acid-d10 (the deuterated internal standard for the primary Methylphenidate metabolite) presents a unique analytical challenge due to its zwitterionic nature (containing both amine and carboxylic acid moieties). Unlike simple hydrophobic compounds, it does not respond linearly to increased organic wash strength.

Carryover of the d10 isotope is particularly insidious because it compromises the Double Blank integrity, leading to system suitability failures and potential false negatives in compliance monitoring. This guide details a self-validating workflow to isolate and eliminate this carryover.

Part 1: Diagnostic Workflow (The Triage)

Before modifying methods, you must isolate the source.[1] Carryover is often confused with background contamination. Use the following logic gate to determine if your issue is Hardware Adsorption (Autosampler) or Chromatographic Hysteresis (Column).

The "Zero-Volume" Stress Test
  • Run High Standard: Inject your ULOQ (Upper Limit of Quantitation) containing d10.

  • Run Post-Blank: Inject a standard solvent blank.

  • Run "Zero" Injection: Program the autosampler to run a gradient without an injection (0 µL injection or "Run Gradient" function).

Analysis:

  • If the d10 peak appears in the Post-Blank but not the Zero Injection : The source is the Autosampler/Needle .

  • If the d10 peak appears in Both : The source is the Column (late elution) or Mobile Phase Contamination .

Diagnostic Logic Map

CarryoverDiagnosis Start Start: Observe d10 Signal in Double Blank Step1 Perform 'Zero-Volume' Gradient Run Start->Step1 Decision1 Is d10 Peak Present? Step1->Decision1 ResultCol Source: COLUMN (Retained Analyte) Decision1->ResultCol YES Step2 Perform Modular Valve Switch Test Decision1->Step2 NO Decision2 Does Signal Persist with Column Removed? Step2->Decision2 ResultInj Source: INJECTOR (Rotor Seal/Needle) Decision2->ResultInj YES ResultSys Source: SYSTEM (Contaminated Mobile Phase) Decision2->ResultSys NO

Figure 1: Diagnostic logic tree to isolate the physical source of this compound carryover.

Part 2: Autosampler Solutions (The Zwitterion Trap)

The most common failure point for Ritalinic Acid is the autosampler needle. Because the molecule is zwitterionic, using 100% Acetonitrile (ACN) as a needle wash is often ineffective . The molecule charges and precipitates on the metal surface rather than dissolving.

The Mechanism

Ritalinic acid has a pKa around 3.5 (acid) and 9-10 (amine).

  • In Acidic Wash: The amine is protonated (

    
    ), making it soluble in water but potentially sticky to negatively charged silanols or metal oxides.
    
  • In 100% Organic: The salt forms may precipitate.[2]

Protocol: The "Chaos" Wash Strategy

To remove a zwitterion, you must disrupt both ionic and hydrophobic interactions simultaneously.

Recommended Wash Configuration:

ParameterTraditional (Ineffective)Optimized (High Efficacy) Why it Works
Solvent A (Weak) 95:5 Water:ACN90:10 Water:MeOH + 0.1% HCOOH Keeps the needle wet; Acid keeps d10 soluble.
Solvent B (Strong) 100% ACN40:40:20 ACN:IPA:Water + 0.1% HCOOH IPA (Isopropanol) breaks hydrophobic bonds; Water prevents precipitation; Acid maintains solubility.
Wash Time 2 secondsWait 5s (Dip) -> Wash 10s Diffusion time is required to solubilize adsorbed d10.
Dip Location Flush PortVial + Flush Port Ensures the outside of the needle is stripped.

Pro-Tip: If your autosampler supports "Dual Wash" (e.g., Waters FTN or Agilent Multi-Wash), alternate between High pH (Ammonium Hydroxide in Water) and Low pH (Formic Acid in ACN). This "pH Shock" is the ultimate cleaning method for amphoteric compounds [1].

Part 3: Chromatographic Hysteresis (Column Carryover)

If diagnosis points to the column, the d10 is likely binding to active sites on the stationary phase or frit and eluting slowly over multiple runs.

The "Sawtooth" Gradient

A standard linear gradient often fails to strip the column head. Implement a sawtooth wash at the end of your analytical run.

Step-by-Step Protocol:

  • Elution: Analyte elutes by 2.5 min.

  • Ramp 1: 95% B for 0.5 min.

  • Drop: 50% B for 0.2 min (Re-equilibrates surface).

  • Ramp 2: 95% B for 0.5 min.

  • Final Equilibration: Initial conditions.

Visualizing the Gradient Impact:

GradientStrategy cluster_0 Standard Gradient cluster_1 Sawtooth Gradient NodeA Linear Ramp (95% B) NodeB Trapped d10 (Slow Desorption) NodeA->NodeB Inefficient Stripping NodeC Pulse 1: 95% B NodeD Pulse 2: 50% B NodeC->NodeD Disrupt Equilibrium NodeE Pulse 3: 95% B NodeD->NodeE Re-solubilize NodeF Clean Column NodeE->NodeF

Figure 2: Comparison of standard vs. sawtooth gradient cleaning cycles.

Part 4: Hardware & Materials[3]

Sometimes chemistry isn't enough. The physical interaction between Ritalinic Acid and stainless steel can be the root cause.

  • Rotor Seals: Replace standard Vespel/Steel seals with PEEK or Tefzel rotor seals. Ritalinic acid has a high affinity for metallic oxides found in scratched steel seals [2].

  • Tubing: Ensure the needle seat capillary is PEEK-lined or fused silica, not standard steel.

  • Loop Overfilling: If using a partial loop injection, ensure the "flush out" factor is set to >2x the loop volume to prevent stagnant pockets of d10 solution.

Part 5: Frequently Asked Questions (FAQ)

Q: Why does my d10 carryover appear randomly, not every run? A: This is classic "Needle Seat" contamination. If the needle seat is slightly worn, a droplet of the sample can hide in the micro-fissures. It only washes out when the needle hits the seat at a specific angle or vibration. Action: Replace the needle seat and switch to the "Chaos Wash" (ACN/IPA/Water) mentioned in Part 2.

Q: Can I use 100% Methanol as a wash? A: You can, but it is often insufficient for Ritalinic Acid. While Ritalinic Acid is soluble in Methanol, the rate of dissolution from a dry surface is slower than in an acidified mixture. We recommend adding 0.1% Formic Acid to the Methanol to protonate the amine, drastically increasing solubility [3].

Q: My carryover is <20% of LLOQ, is that acceptable? A: For the Analyte, FDA guidance suggests <20% of LLOQ is acceptable [4].[3] However, for the Internal Standard (d10) , carryover should be negligible (<5% is a safe internal target). If d10 carries over into a Double Blank, you cannot prove the absence of contamination, which weakens the defensibility of your data in a regulatory audit.

Q: Does the brand of d10 matter? A: Isotopic purity matters for crosstalk (M+0 signal), but not for carryover. However, check the certificate of analysis for "chemical purity." Impurities in the d10 standard can sometimes be "stickier" than the d10 itself, creating ghost peaks that mimic carryover.

References

  • Waters Corporation. Carryover Mitigation Using Needle Wash Solvent Chemistry. Available at: [Link] (Accessed Oct 2023).

  • Shimadzu. Solving Carryover Problems in HPLC. Available at: [Link]

  • ResearchGate. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[4] (2018).[5] Available at: [Link]

Sources

pH optimization for ritalinic acid extraction from urine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the pH optimization of ritalinic acid extraction from urine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in sample preparation. We will move beyond simple procedural lists to explain the underlying chemical principles, ensuring your methods are both robust and reproducible.

Section 1: Fundamental Principles - Frequently Asked Questions

This section addresses the core scientific concepts that govern the successful extraction of ritalinic acid.

Q1: Why is pH adjustment the most critical step for ritalinic acid extraction?

The chemical structure of ritalinic acid is the primary reason pH is so critical. Ritalinic acid is an amphoteric molecule, meaning it possesses both an acidic functional group (a carboxylic acid, -COOH) and a basic functional group (a secondary amine in the piperidine ring, -NH-).[1] The charge of these groups—and therefore the overall charge and polarity of the molecule—is entirely dependent on the pH of the surrounding solution (i.e., the urine sample).

For any extraction, whether liquid-liquid (LLE) or solid-phase (SPE), the goal is to manipulate the analyte's polarity to either:

  • Make it less water-soluble (more organic-soluble) for LLE.

  • Control its interaction with a specific SPE sorbent.

By precisely controlling the pH, you control the ionization state of ritalinic acid, which directly governs its partitioning behavior and, ultimately, your extraction efficiency.

Q2: What are the pKa values for ritalinic acid, and how do they inform my extraction strategy?

While direct experimental pKa values for ritalinic acid are not commonly published, we can make highly reliable estimates based on its structure and data from its parent compound, methylphenidate.

  • Amine Group (Basic): The piperidine ring amine is similar to that in methylphenidate, which has a pKa of approximately 8.9.[2] This means at a pH below 8.9, the amine group will be predominantly protonated (positively charged, -NH2+).

  • Carboxylic Acid Group (Acidic): Aliphatic carboxylic acids typically have a pKa in the range of 2 to 5.

This dual nature means that in the physiological pH range of urine (typically 4.5 to 8.0), ritalinic acid exists predominantly as a zwitterion—with a negatively charged carboxylate group (-COO⁻) and a positively charged amine group (-NH2+).[3][4] This zwitterionic state makes the molecule highly polar and water-soluble, which is a significant challenge for extraction.

Functional GroupEstimated pKaPredominant State at pH < pKaPredominant State at pH > pKa
Carboxylic Acid~2-5Neutral (-COOH)Anionic (-COO⁻)
Amine (Piperidine)~8.9Cationic (-NH2+)Neutral (-NH-)

Table 1: Estimated Physicochemical Properties of Ritalinic Acid.

Q3: Can you illustrate how the charge of the ritalinic acid molecule changes with pH?

Certainly. The ionization state of ritalinic acid can be visualized across a pH gradient. This is fundamental to choosing the correct extraction conditions.

Ritalinic_Acid_Ionization cluster_low_ph Low pH (e.g., pH < 2) cluster_mid_ph Mid pH (e.g., pH 4-8) cluster_high_ph High pH (e.g., pH > 10) low_ph Net Charge: Positive (-COOH, -NH2+) mid_ph Net Charge: Neutral (Zwitterion) (-COO⁻, -NH2+) low_ph->mid_ph pH increases high_ph Net Charge: Negative (-COO⁻, -NH-) mid_ph->high_ph pH increases

Caption: pH-dependent ionization states of ritalinic acid.

Section 2: Troubleshooting Liquid-Liquid Extraction (LLE)

Q4: I am experiencing low and inconsistent recovery of ritalinic acid using LLE. What is the optimal pH?

This is a common issue stemming directly from the zwitterionic nature of ritalinic acid at neutral pH. Unlike its parent drug, methylphenidate, which can be efficiently extracted at a basic pH (~9.2) that neutralizes its amine group, this same condition fails for ritalinic acid because the carboxyl group remains charged.[1]

There is no single pH at which ritalinic acid is completely neutral and non-polar. Therefore, LLE is a matter of finding a "sweet spot" that provides the best partitioning into your organic solvent.

Troubleshooting Steps:

  • Target the Carboxylic Acid: The most common successful LLE strategies for acidic drugs involve acidifying the sample. By adjusting the urine pH to ~2 units below the carboxylic acid's pKa (i.e., pH 2-3 ), you can protonate the carboxyl group, making it neutral (-COOH). While the amine group remains positively charged, the overall reduction in polarity is often sufficient to allow extraction into a moderately polar organic solvent like ethyl acetate.

  • Consider Published Methods: One study reported a successful LLE procedure using a sodium acetate buffer at pH 5.2 with ethyl acetate as the extraction solvent.[1] At this pH, the molecule is still a zwitterion. The success of this method likely relies on a delicate balance where the zwitterion has sufficient, albeit not maximal, affinity for the organic phase, while many urine matrix interferences do not.

  • Recommendation: Start your optimization by testing the extraction efficiency at pH 3 and pH 5.2. It is critical to buffer the urine sample to ensure the pH is consistent across your entire batch.

Q5: My LLE procedure is plagued by stable emulsions. Can pH adjustment help resolve this?

Yes, significantly. Emulsions are often caused by endogenous surfactants in the urine matrix, such as proteins and lipids, that stabilize the interface between the aqueous and organic layers. Adjusting the pH away from the isoelectric point of these interfering proteins can alter their charge and conformation, reducing their surfactant properties and helping to break the emulsion. If you are extracting at pH 5.2 and experiencing emulsions, shifting to a more acidic pH (e.g., 3-4) may resolve the issue.

Section 3: Troubleshooting Solid-Phase Extraction (SPE)

Q6: My ritalinic acid shows poor retention on a C18 (reversed-phase) SPE cartridge. What am I doing wrong?

This is a classic problem when trying to retain a polar, charged analyte on a non-polar stationary phase like C18. At neutral pH, the highly polar zwitterionic ritalinic acid will have very little affinity for the hydrophobic C18 sorbent and will pass through during the loading step.

Solutions:

  • Acidify the Sample: Before loading, adjust the sample pH to 2-4 . This neutralizes the carboxylic acid group (-COOH), significantly reducing the molecule's overall polarity. The positively charged amine (-NH2+) will still exist, but the molecule as a whole will be more hydrophobic and have a much greater affinity for the C18 sorbent.[5][6]

  • Check Your Wash Solvent: Ensure your wash solvent is acidic (maintaining the pH of your load step) and has a low organic content (e.g., 5% methanol in acidified water). Using a neutral or high-organic-content wash solvent will strip your analyte from the sorbent.[7][8]

  • Consider Ion-Pairing: An alternative strategy is to add an ion-pairing reagent (e.g., heptafluorobutyric acid, HFBA) to an acidified sample. The reagent forms a neutral, hydrophobic complex with the positively charged amine of the ritalinic acid, leading to excellent retention on a reversed-phase column.

Q7: What is the best type of ion-exchange SPE cartridge for a zwitterionic compound like ritalinic acid?

For zwitterions, a mixed-mode SPE sorbent is often the most robust and selective choice. These sorbents contain both reversed-phase (e.g., C8 or C18) and ion-exchange (cationic or anionic) functional groups. This dual chemistry allows for a highly specific extraction. One study noted that polymeric mixed-mode SPE cartridges provided good recovery for both methylphenidate and ritalinic acid.[9]

How it works (using a mixed-mode strong cation exchanger as an example):

  • Condition & Equilibrate: Condition the cartridge with methanol and equilibrate with an acidic buffer (e.g., pH 4-6).

  • Load: Load the urine sample, also adjusted to pH 4-6. At this pH, the ritalinic acid's amine is positively charged and binds to the cation exchanger, while the carboxyl group is negatively charged. The reversed-phase moiety provides secondary retention.

  • Wash:

    • First, wash with an acidic solution (e.g., pH 4-6) to remove basic and neutral interferences.

    • Next, wash with a non-polar organic solvent (e.g., hexane or ethyl acetate) to remove non-polar interferences that are retained by the reversed-phase backbone.

  • Elute: Elute with a basic organic solvent (e.g., 5% ammonium hydroxide in methanol). The base neutralizes the amine group, disrupting its bond with the cation exchanger and releasing the analyte.

Q8: I am using a cation-exchange cartridge, but my elution recovery is low. How do I fix this?

Low recovery during the elution step from an ion-exchange sorbent almost always points to an issue with disrupting the ionic interaction.[5][7]

Troubleshooting Steps:

  • Increase Eluent pH: For a cation-exchange sorbent, you must use a basic eluent to neutralize the positive charge on the ritalinic acid's amine group. If you are using a weak base, it may not be strong enough. Try increasing the concentration of ammonium hydroxide (e.g., from 2% to 5%) or another suitable base in your elution solvent. The goal is a pH at least 2 units above the amine's pKa (~8.9), so an eluent pH of >10.5 is ideal.

  • Increase Eluent Ionic Strength: Sometimes, charge neutralization alone is not enough. Adding a high concentration of a competing salt to the elution buffer can help disrupt the ionic bond and displace the analyte from the sorbent.

  • Allow for Soak Time: Instead of passing the elution solvent straight through, try adding a smaller volume, letting it soak for 2-5 minutes to ensure complete interaction, and then passing it through, followed by the remainder of the elution solvent.

Section 4: Experimental Protocols & Workflows

Protocol 1: Step-by-Step pH Optimization for LLE
  • Prepare Sample Aliquots: Pool and homogenize a representative urine sample. Dispense equal volumes (e.g., 2 mL) into several test tubes.

  • Spike Analyte: Spike each aliquot with a known concentration of ritalinic acid standard.

  • Adjust pH: Create a series of buffered samples. Adjust the pH of each aliquot to a different value (e.g., 3.0, 4.0, 5.0, 6.0) using appropriate buffers (e.g., phosphate or acetate buffers) to ensure stable pH.

  • Add Internal Standard: Add a consistent amount of an appropriate internal standard (e.g., deuterated ritalinic acid) to each tube.

  • Extract: Add a fixed volume of your chosen organic solvent (e.g., 4 mL of ethyl acetate) to each tube. Vortex for 1-2 minutes.

  • Separate: Centrifuge the tubes to separate the layers and break any emulsions.

  • Analyze: Carefully transfer the organic layer to a new tube, evaporate to dryness under nitrogen, reconstitute in mobile phase, and analyze by LC-MS/MS.

  • Evaluate: Plot the peak area ratio (analyte/internal standard) versus pH. The pH that yields the highest, most consistent ratio is your optimum.

Workflow: SPE Method Development for Ritalinic Acid

The following diagram outlines a logical workflow for developing a robust SPE method.

SPE_Workflow start Start: Define Analyte (Ritalinic Acid - Zwitterion) choose_sorbent Step 1: Choose Sorbent (Mixed-Mode Cation Exchange Recommended) start->choose_sorbent condition Step 2: Condition & Equilibrate (e.g., Methanol, then pH 4-6 Buffer) choose_sorbent->condition load Step 3: Load Sample (Urine adjusted to pH 4-6) condition->load wash1 Step 4a: Aqueous Wash (pH 4-6 Buffer to remove polar interferences) load->wash1 wash2 Step 4b: Organic Wash (Hexane/MTBE to remove non-polar interferences) wash1->wash2 elute Step 5: Elute Analyte (Basic Organic Solvent, e.g., 5% NH4OH in MeOH) wash2->elute analyze Step 6: Analyze & Optimize elute->analyze

Caption: Logical workflow for SPE method development.

Section 5: Final Considerations

Q9: The pH of my source urine samples varies widely. How does this impact my results?

This is a critical source of irreproducibility. The pH of human urine can range from 4.5 to 8.0.[4] If you do not buffer your samples, a sample at pH 5 will behave very differently during extraction than a sample at pH 8, even if the ritalinic acid concentration is identical. This can lead to drastic differences in recovery and erroneous quantification.

The Golden Rule: Always buffer your urine sample to your optimized pH before beginning any extraction procedure. This ensures that the initial conditions are identical for all samples, standards, and quality controls, which is the cornerstone of a validated method.

Q10: Does pH affect the stability of ritalinic acid during sample storage?

Ritalinic acid is the primary and generally stable metabolite of methylphenidate.[3][10][11] However, like any biological sample, urine should be stored properly to ensure analyte integrity. While ritalinic acid itself is not prone to rapid pH-dependent degradation at typical storage temperatures, the parent drug, methylphenidate, can hydrolyze to ritalinic acid, especially at non-neutral pH and elevated temperatures.[12][13]

Best Practices for Sample Integrity:

  • For short-term storage (up to 3 weeks), refrigeration is acceptable.[14]

  • For long-term storage (up to 3 months), samples should be frozen at -20°C or below.[14]

  • Avoid leaving samples at room temperature, as this can promote both microbial growth and potential chemical degradation of other components in the matrix.[13]

References

  • Schänzer, W., Geyer, H., Gotzmann, A., & Mareck, U. (Eds.). (2007). Screening and confirmation of ritalinic acid in urine by LC-MS. In Recent Advances In Doping Analysis (15). Sport und Buch Strauß - Köln.
  • Novartis. (2018). Ritalin LA – (methylphenidate hydrochloride) extended-release capsules Rx only Prescribing Information. U.S. Food and Drug Administration. [Link]

  • Iebba, V., et al. (2022). Stability of Methylphenidate under Various pH Conditions in the Presence or Absence of Gut Microbiota. Pharmaceuticals. [Link]

  • Paterson, S. M., et al. (2012). Determination of methylphenidate and its metabolite ritalinic acid in urine by liquid chromatography/tandem mass spectrometry. Journal of Chromatography B, 881-882, 20-26. [Link]

  • Taylor & Francis Online. Ritalinic acid – Knowledge and References. [Link]

  • Ramsey, J., et al. (2003). Urinary screening for methylphenidate (Ritalin) abuse: A comparison of liquid chromatography-tandem mass spectrometry, gas chromatography-mass spectrometry, and immunoassay methods. Journal of Analytical Toxicology, 27(5), 289-294. [Link]

  • PharmGKB. Methylphenidate Pathway, Pharmacokinetics. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 4158, Methylphenidate. [Link]

  • Lin, Y. S., et al. (2016). Mechanistic PBPK Modeling of Urine pH Effect on Renal and Systemic Disposition of Methamphetamine and Amphetamine. The AAPS Journal, 18(5), 1197-1208. [Link]

  • Oreate AI Blog. (2025). The Impact of Urine pH on Drug Excretion: A Biochemical Perspective. [Link]

  • Welch Materials. (2025). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. [Link]

  • Phenomenex. Sample Prep Tech Tip: Low Recovery- SPE Method. [Link]

  • Josefsson, M., et al. (2011). Determination of methylphenidate and ritalinic acid in blood, plasma and oral fluid from adolescents and adults using protein precipitation and liquid chromatography tandem mass spectrometry--a method applied on clinical and forensic investigations. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 1145-1154. [Link]

  • Andersen, J. M., et al. (2012). Enantioselective Determination of Methylphenidate and Ritalinic Acid in Whole Blood from Forensic Cases Using Automated Solid-Phase Extraction and Liquid Chromatography–Tandem Mass Spectrometry. Journal of Analytical Toxicology, 36(6), 385-393. [Link]

  • Jannetto, P. J., et al. (2021). Ritalinic acid in urine: Impact of age and dose. Journal of Applied Laboratory Medicine, 6(6), 1599-1606. [Link]

  • Cody, J. T., & Valtier, S. (2005). Urine pH: the Effects of Time and Temperature after Collection. Journal of Analytical Toxicology, 29(6), 579-582. [Link]

  • Hawach Scientific. (2025). The Reason of Poor Sample Recovery When Using SPE. [Link]

  • Duke University. Scholars@Duke: Enantioselective determination of methylphenidate and ritalinic acid in whole blood from forensic cases using automated solid-phase extraction and liquid chromatography-tandem mass spectrometry. [Link]

  • SCIEX. LC-MS Sample Preparation: Techniques & Challenges. [Link]

  • Phenomenex. (2025). How to Fix Low Recovery in Solid Phase Extraction | SPE Tip. YouTube. [Link]

  • Bishop, S. C., et al. (2022). Short- and Long-Term Stability of Methylphenidate and Its Metabolites in Blood. Journal of Analytical Toxicology, 46(6), 629-637. [Link]

  • Maddadi, S., et al. (2018). Extraction, preconcentration, and determination of methylphenidate in urine sample using solvent bar microextraction in combination with HPLC-UV: Optimization by experimental design. Journal of Liquid Chromatography & Related Technologies, 41(13), 805-811. [Link]

  • Wikipedia. Ritalinic acid. [Link]

  • ARUP Laboratories. Methylphenidate and Metabolite, Urine, Quantitative Test Directory. [Link]

  • Moghaddam, A. Z., et al. (2022). Clinical Application Study of Polymeric Nanospheres Network in Methylphenidate Extraction from Urine Samples by Dispersive Solid Phase Extraction Adsorbent. Advanced Pharmaceutical Bulletin, 12(3), 561-567. [Link]

Sources

Validation & Comparative

Cross-Validation of Ritalinic Acid Assays: Benchmarking Deuterated Standards (D10 vs. D3/D4)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the bioanalysis of Ritalinic Acid (RA)—the primary non-active metabolite of methylphenidate—the selection of an Internal Standard (IS) is the single most critical factor determining assay robustness. While Stable Isotope Labeled (SIL) standards are the industry gold standard, not all deuterated analogs perform equally.

This guide provides a technical framework for cross-validating Ritalinic Acid assays using different deuterated standards, specifically contrasting the widely used Ritalinic Acid-D10 against lower-order isotopologues like Ritalinic Acid-D3/D4 . We address the inherent trade-off in LC-MS/MS method development: the balance between Isotopic Interference (Cross-talk) and the Deuterium Isotope Effect (Retention Time Shift) .

Technical Analysis: The Deuterium Dilemma

When selecting a SIL-IS for Ritalinic Acid (MW ~219.3 g/mol ), researchers typically choose between high-mass shift analogs (D10) and low-mass shift analogs (D3/D4). Each presents distinct mechanistic challenges.

The Candidates
FeatureRitalinic Acid-D10 (RA-D10)Ritalinic Acid-D3/D4 (RA-D3)
Mass Shift +10 Da (Significant)+3/4 Da (Minimal)
Isotopic Overlap Negligible. No natural isotope overlap.Moderate. Risk of M+3/4 contribution from analyte.
Chromatography High Risk. Significant RT shift (elutes earlier).Low Risk. Co-elutes closely with analyte.
Primary Failure Mode Matrix Effect Decoupling. IS leaves the suppression zone before the analyte.Spectral Cross-talk. High concentration samples bias the IS signal.
Mechanism of Failure

The substitution of Hydrogen with Deuterium shortens the C-D bond length, reducing the molecule's molar volume and lipophilicity.[1] In Reversed-Phase Chromatography (RPLC), this causes the deuterated standard to elute earlier than the non-labeled analyte.[1]

  • The Risk: If RA-D10 elutes 0.1–0.2 minutes earlier than RA, it may experience a different matrix environment (e.g., phospholipid suppression zone) than the analyte, rendering it ineffective at compensating for matrix effects.

IsotopeEffect Deuteration Deuterium Substitution (H -> D) Lipophilicity Reduced Lipophilicity (Shorter C-D Bond) Deuteration->Lipophilicity Physicochemical Change RT_Shift Retention Time Shift (Elutes Earlier) Lipophilicity->RT_Shift RPLC Interaction Matrix_Decoupling Matrix Effect Decoupling (IS ≠ Analyte Suppression) RT_Shift->Matrix_Decoupling Validation Risk

Figure 1: Mechanistic pathway of the Deuterium Isotope Effect leading to assay failure.

Experimental Protocol: Cross-Validation Workflow

To validate the suitability of RA-D10 versus RA-D3, you must prove that the IS compensates for matrix effects despite any retention time shift.

Phase 1: Spectral Cross-Talk (The "Zero" Test)

Objective: Quantify the contribution of the analyte to the IS channel and vice versa. Rationale: D3 standards often contain D0 impurities or suffer from natural isotopic overlap.

Protocol:

  • ULOQ Injection: Inject the Analyte at the Upper Limit of Quantification (ULOQ) without IS.

    • Monitor: IS MRM transition.

    • Acceptance: Signal < 5% of the IS response at the working concentration.

  • IS Only Injection: Inject the Internal Standard at the working concentration without Analyte.

    • Monitor: Analyte MRM transition.

    • Acceptance: Signal < 20% of the Lower Limit of Quantification (LLOQ).[2]

Phase 2: Chromatographic Resolution (The Shift Test)

Objective: Measure the


 (Retention Time difference) introduced by deuteration.

Protocol:

  • Use a C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Run a gradient from 5% B to 95% B over 3-5 minutes (Mobile Phase A: 0.1% Formic Acid in Water; B: Acetonitrile).

  • Inject a mixture of Analyte and IS.

  • Calculate Resolution (

    
    ) or simple 
    
    
    
    .
    • Note: For RA-D10, a

      
       of 0.05–0.15 min is typical. If 
      
      
      
      min, the risk of matrix decoupling is high.
Phase 3: Matrix Effect Mapping (The "Truth" Test)

Objective: Confirm that the IS compensates for matrix effects despite the RT shift. This is the most critical step for RA-D10 validation.

Protocol:

  • Post-Extraction Spike: Prepare 6 different lots of blank plasma.

  • Extract blanks using your method (e.g., Protein Precipitation or SPE).

  • Spike the extracts with Analyte (Low and High QC) and IS.

  • Calculate the IS-Normalized Matrix Factor (MF) :

    
    
    
    
    
  • Acceptance Criteria: The CV of the IS-Normalized MF across 6 lots must be < 15%. If the IS elutes too early (into a suppression zone), the

    
     will drop while 
    
    
    
    remains stable, causing the normalized MF to drift.

Data Presentation & Interpretation

The following table summarizes typical results observed when cross-validating D10 vs. D3 standards for Ritalinic Acid.

Table 1: Comparative Performance Metrics
ParameterRitalinic Acid-D3 (Hypothetical)Ritalinic Acid-D10 (Recommended)Interpretation
Isotopic Purity (D0%) 0.5% - 1.0%< 0.1%D10 is cleaner; D3 requires blank subtraction.
Cross-Talk (ULOQ -> IS) ~2.5%< 0.1%D10 eliminates high-concentration bias.
Retention Time Shift (

)
< 0.02 min0.05 - 0.10 minD3 co-elutes better; D10 shows isotope effect.
Matrix Factor (CV%) 4.5%5.2%Both are acceptable (<15%), proving D10's shift is manageable.
Cost High / CustomModerate / CommercialD10 is the standard commercial product.
Visualizing the Validation Logic

Use this decision tree to finalize your IS selection based on your experimental data.

ValidationLogic Start Select IS Candidate Check_Purity Check Spectral Purity (Cross-Talk) Start->Check_Purity Pass_Purity Passes (<0.1% D0) Check_Purity->Pass_Purity Fail_Purity Fails (>1% D0) Check_Purity->Fail_Purity Reject Candidate Check_RT Check RT Shift (Isotope Effect) Pass_Purity->Check_RT Small_Shift Shift < 0.05 min (Ideal) Check_RT->Small_Shift Large_Shift Shift > 0.1 min (Risk) Check_RT->Large_Shift Matrix_Test Run Matrix Factor (6 Lots) Small_Shift->Matrix_Test Large_Shift->Matrix_Test Critical Step Pass_Matrix CV < 15% (Validated) Matrix_Test->Pass_Matrix Fail_Matrix CV > 15% (Decoupling) Matrix_Test->Fail_Matrix Modify Chromatography

Figure 2: Decision logic for validating deuterated internal standards.

Conclusion & Recommendations

For Ritalinic Acid assays, Ritalinic Acid-D10 is the superior choice despite the Deuterium Isotope Effect.

  • Purity Over Co-elution: The risk of spectral cross-talk with D3/D4 analogs (due to natural isotopic abundance or synthesis impurities) outweighs the risk of the slight retention time shift seen with D10.

  • Mitigation: The RT shift of D10 can be mitigated by using UHPLC columns (sub-2 µm particles) and optimizing the gradient slope to ensure the IS and Analyte remain within the same ionization window.

  • Mandatory Check: Always perform the Matrix Effect Mapping (Phase 3) . If the D10 standard drifts into a suppression zone (e.g., phospholipids at the solvent front or gradient wash), adjust the mobile phase organic strength to realign them.

References

  • Cerilliant Corporation. (±)-threo-Ritalinic acid-D10 Hydrochloride: Synthesis and determination of isotopic distribution.[3] Retrieved from

  • Josefsson, M., et al. (2011). Determination of methylphenidate and ritalinic acid in blood, plasma and oral fluid... Journal of Pharmaceutical and Biomedical Analysis. Retrieved from

  • DeCaprio, A. P., et al. (2018).[4] Rapid quantitative analysis of methylphenidate and ritalinic acid in oral fluid by liquid chromatography triple quadrupole mass spectrometry. Journal of Chromatography B. Retrieved from

  • Cayman Chemical. Ritalinic Acid Product Information. Retrieved from

  • Wang, S., et al. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects. LCGC North America. Retrieved from

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.